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  • Product: 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one
  • CAS: 144791-02-6

Core Science & Biosynthesis

Foundational

2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one physical properties and molecular weight

An In-Depth Technical Guide to the Physical and Molecular Properties of 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical and Molecular Properties of 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted physical properties and calculated molecular weight of the novel compound, 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one. Due to the absence of empirical data in publicly accessible literature, this document synthesizes information from structurally analogous compounds and foundational chemical principles to offer expert insights into its expected characteristics. It includes a detailed examination of its molecular structure, predicted physicochemical properties, and a spectroscopic profile. Furthermore, this guide outlines robust, self-validating experimental protocols for the empirical determination of its physical properties, ensuring scientific integrity and reproducibility.

Introduction: Unveiling a Novel Cyclobutenone Derivative

2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one is a fascinating molecule belonging to the family of cyclobutenone derivatives. Its structure is characterized by a strained four-membered ring, a ketone, a hydroxyl group, and two bulky tert-butoxy groups attached to the double bond. This unique combination of functional groups suggests potential for interesting chemical reactivity and biological activity. Cyclobutanone and its derivatives are valuable intermediates in organic synthesis.[1] A thorough understanding of the physical properties of this novel compound is a critical first step for any researcher or drug development professional aiming to utilize it in synthesis, formulation, or biological screening. This guide serves as a foundational document, providing calculated and expertly predicted data, alongside the necessary experimental frameworks for its empirical validation.

Molecular and Physicochemical Properties

The molecular structure of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one dictates its physical and chemical behavior. The presence of two sterically demanding tert-butoxy groups and a polar hydroxyl group on a strained ring system are key determinants of its properties.

Molecular Formula and Weight

The molecular formula of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one is C₁₂H₂₀O₄ .

Based on this formula, the calculated molecular weight is 228.28 g/mol .[2][3][4][5]

Predicted Physical Properties

The physical properties of this compound are not yet experimentally documented in the literature. However, we can predict its characteristics based on its structure and by drawing comparisons with related molecules.

PropertyPredicted Value/CharacteristicRationale
Physical State White to off-white crystalline solidThe relatively high molecular weight and the presence of a hydrogen-bonding hydroxyl group likely lead to a solid state at room temperature.
Melting Point Estimated range: 80-120 °CThe strained cyclobutenone ring and polar hydroxyl group would contribute to a higher melting point than a simple acyclic ether. However, the bulky tert-butoxy groups may disrupt efficient crystal packing, leading to a moderate melting point.
Boiling Point > 200 °C (with potential decomposition)The hydrogen bonding and high molecular weight would result in a high boiling point. The thermal lability of the strained ring might lead to decomposition at elevated temperatures.
Solubility
WaterSparingly soluble to insolubleThe hydroxyl group provides some polarity, but the two large, nonpolar tert-butoxy groups and the overall hydrocarbon skeleton are expected to dominate, leading to low aqueous solubility.[6]
Polar Aprotic SolventsSolubleExpected to be soluble in solvents like tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) due to the polar nature of the ketone and hydroxyl groups.[7]
Nonpolar Organic SolventsSolubleThe significant nonpolar character imparted by the two tert-butoxy groups suggests good solubility in solvents such as dichloromethane, chloroform, and toluene.[8]

Structural Elucidation and Spectroscopic Profile

The definitive characterization of a novel compound like 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one relies on a combination of spectroscopic techniques. The following is a predicted spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. A prominent singlet integrating to 18 protons, characteristic of the two equivalent tert-butoxy groups, would likely appear in the upfield region (around 1.2-1.5 ppm).[9] A singlet for the single proton on the C4 carbon, adjacent to the hydroxyl and carbonyl groups, would be expected further downfield. The hydroxyl proton would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would be more informative. Distinct signals are expected for the carbonyl carbon (C1), the two olefinic carbons bearing the tert-butoxy groups (C2 and C3), the carbon with the hydroxyl group (C4), and the quaternary and methyl carbons of the tert-butoxy groups.[10][11] The chemical shifts for the ring carbons would be influenced by the ring strain and the nature of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum would provide clear evidence for the key functional groups:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

  • Strong C-H stretching bands just below 3000 cm⁻¹ from the tert-butoxy groups.

  • A sharp, strong absorption band around 1750-1780 cm⁻¹ for the C=O stretching of the cyclobutenone, with the frequency being higher than a typical ketone due to ring strain.[12]

  • A C=C stretching absorption in the region of 1600-1680 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight (228.28).[13] Common fragmentation patterns would likely involve the loss of a tert-butyl group or isobutylene from the tert-butoxy substituents, leading to significant fragment ions.[14][15][16][17]

Experimental Protocols for Physical Property Determination

To move from prediction to empirical fact, the following standardized protocols are recommended. These methods are designed to be self-validating through reproducibility.

Melting Point Determination (Capillary Method)

This protocol adheres to the principles outlined in major pharmacopeias for determining the melting range of a solid organic compound.[18][19]

Objective: To determine the temperature range over which the compound transitions from a solid to a liquid.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. If necessary, dry it in a vacuum desiccator. The sample must be a fine powder to ensure uniform heat transfer.[18] Gently crush any crystals in a mortar and pestle.

  • Capillary Tube Loading: Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm.[20]

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Rapid Initial Measurement: Heat the sample rapidly to get an approximate melting point. This provides a target range for a more precise measurement.

  • Accurate Measurement: Allow the apparatus to cool. Then, begin heating again at a slow, controlled rate (e.g., 1-2 °C per minute) when the temperature is about 10-15 °C below the approximate melting point.[20]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point.

  • Validation: Repeat the measurement at least twice to ensure the results are reproducible. A sharp melting range (0.5-1.5 °C) is indicative of high purity.

Solubility Determination

This protocol provides a systematic approach to assessing the solubility of the compound in a range of solvents.[21]

Objective: To qualitatively determine the solubility of the compound in water, acidic, basic, and organic solvents.

Methodology:

  • Sample and Solvent Preparation: For each test, weigh approximately 10-20 mg of the solid compound into a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

  • Mixing: Vigorously agitate the mixture for at least 30 seconds.

  • Observation: Observe the mixture. The compound is considered soluble if it completely dissolves, forming a clear, homogeneous solution with no visible solid particles.

  • Systematic Testing:

    • Begin with deionized water.

    • If insoluble in water, test its solubility in 5% aqueous HCl.

    • If insoluble in aqueous acid, test its solubility in 5% aqueous NaOH.

    • Separately, test for solubility in common organic solvents such as methanol, ethanol, dichloromethane, and toluene.

  • Causality and Interpretation:

    • Solubility in water suggests significant polarity.

    • Solubility in 5% HCl indicates the presence of a basic functional group (not expected for this molecule).

    • Solubility in 5% NaOH would indicate an acidic proton, which is expected for the hydroxyl group on the cyclobutenone ring.

    • The pattern of solubility in various organic solvents will provide a practical understanding of its polarity profile.

Visualization of the Characterization Workflow

The following diagram illustrates a logical workflow for the characterization and physical property determination of a novel compound such as 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one.

G cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_properties Physical Property Determination Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity Check & Structural Confirmation MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR MeltingPoint Melting Point Determination NMR->MeltingPoint Proceed if Structure Confirmed Solubility Solubility Testing NMR->Solubility FinalData Final Characterization Report MeltingPoint->FinalData Purity Assessment Solubility->FinalData

Caption: Workflow for the characterization of a novel compound.

References

  • Solubility test for Organic Compounds. (n.d.). Retrieved from [Link]

  • 1,2-Cyclohexanedicarboxylic acid, diethyl ester in NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Solubility Testing of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Melting Point Determination. (n.d.). Lambda Photometrics. Retrieved from [Link]

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • C12H20O4. (n.d.). In Wikipedia. Retrieved from [Link]

  • 1H NMR spectrum of cyclobutene, 13C NMR spectra of cyclobutene. (2025, December 27). Doc Brown's Chemistry. Retrieved from [Link]

  • Traumatic Acid. (n.d.). National Center for Biotechnology Information, PubChem Compound Database. Retrieved from [Link]

  • Diethyl cyclohexane-1,1-dicarboxylate. (n.d.). National Center for Biotechnology Information, PubChem Compound Database. Retrieved from [Link]

  • t-Butyl group towers over other 1H resonances. (n.d.). ACD/Labs. Retrieved from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). Molecules, 18(12), 15543–15567.
  • Potassium tert-Butoxide: Solubility, Solution Structure, and Reactivity. (2020). Organic Process Research & Development, 24(4), 545-554.
  • Potassium tert-butoxide. (n.d.). In Sciencemadness Wiki. Retrieved from [Link]

  • Dibutyl maleic acid. (n.d.). National Center for Biotechnology Information, PubChem Compound Database. Retrieved from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab. Retrieved from [Link]

  • Melting Point Determination / General Tests. (n.d.). The Japanese Pharmacopoeia. Retrieved from [Link]

  • Solubility. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Toronto. Retrieved from [Link]

  • 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethoxy-4-(phenylethynyl)- (n.d.). LookChem. Retrieved from [Link]

  • 13C nmr spectrum of cyclobutane C4H8. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • 13C NMR Studies of 1,2-Poly(cyclobutene-1-carbonitrile) and Related Oligomers. (1987). Macromolecules, 20(11), 2694-2699.
  • Chemical shifts from the NMR spectra of the cyclobutane ring of crossadducts 4a and 5a, with 12 and 13. (n.d.). ResearchGate. Retrieved from [Link]

  • Cyclobutanone. (n.d.). National Center for Biotechnology Information, PubChem Compound Database. Retrieved from [Link]

  • Cyclobutanone. (n.d.). In Wikipedia. Retrieved from [Link]

  • NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]

  • Millimeter-wave and high-resolution infrared spectroscopy of cyclobutanone. (n.d.). Ohio State University. Retrieved from [Link]

  • 13C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

  • Mass spectrum of cyclobutane C4H8. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Cyclobutanone in NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities. (2010). Organometallics, 29(9), 2176-2179.
  • Fragmentation Mechanisms. (n.d.). Michigan State University. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]

  • Cyclobutane—Physical Properties and Theoretical Studies. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-tert-butoxy-2-cyclobuten-1-one. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Common fragmentation mechanisms in mass spectrometry. (2022, November 22). YouTube. Retrieved from [Link]

  • Cyclobutene (CAS 822-35-5). (n.d.). Cheméo. Retrieved from [Link]

  • 2,3-Diisobutyl-4-(2-oxopropylidene)-2-cyclobuten-1-one. (n.d.). National Center for Biotechnology Information, PubChem Compound Database. Retrieved from [Link]

  • Cyclobutane. (n.d.). In Wikipedia. Retrieved from [Link]

  • Comparison of IR absorption spectra of cyclobutanone and... (n.d.). ResearchGate. Retrieved from [Link]

  • Infrared Spectroscopy. (2020, June 29). Chemistry LibreTexts. Retrieved from [Link]

  • Cyclobutene. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Exploratory

Solubility Profile of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one is a unique molecule featuring a strained four-membered ring,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one is a unique molecule featuring a strained four-membered ring, multiple oxygen-containing functional groups, and bulky tert-butyl moieties. As a derivative of the squaric acid family, it holds potential in medicinal chemistry and materials science.[1][2] A compound's solubility is a critical physicochemical property that governs its behavior in virtually all applications, including reaction kinetics, purification, formulation, and bioavailability.[3][4][5] For professionals in drug development, understanding and accurately measuring solubility is a foundational requirement for advancing a candidate compound.[6][7][8]

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one in various organic solvents. In the absence of extensive published data for this specific molecule, this document serves as both a theoretical treatise and a practical laboratory manual. It moves beyond simple data reporting to explain the underlying principles that dictate solubility, offering a predictive analysis based on molecular structure and providing a detailed, self-validating experimental protocol for generating reliable data.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The structure of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one presents several key features that will dictate its interaction with organic solvents:

  • The Polar Core: The central 2-cyclobuten-1-one ring is highly polarized due to the ketone and the enol-like hydroxyl group. This region can participate in strong dipole-dipole interactions and act as both a hydrogen bond donor (via the -OH group) and acceptor (via the C=O and -OH oxygens).[1][9]

  • Hydrogen Bonding Capability: The presence of the hydroxyl group is a dominant factor, enabling strong hydrogen bonds with protic solvents (e.g., alcohols) and hydrogen bond-accepting solvents (e.g., ethers, ketones).[1]

  • The Lipophilic Shield: The two bulky tert-butoxy groups are nonpolar and create significant steric hindrance. These groups will favor interactions with nonpolar and moderately polar aprotic solvents through van der Waals forces and will sterically shield the polar core, potentially limiting solubility in highly structured solvents like water.

  • Overall Polarity: The molecule possesses a distinct amphiphilic character, with a polar, hydrophilic "face" and nonpolar, lipophilic "regions." This duality suggests that its solubility will be highly dependent on the solvent's ability to effectively solvate both parts of the molecule. The principle of "like dissolves like" suggests that solvents with a balance of polar and nonpolar characteristics may be most effective.

Based on this structural analysis, we can make informed predictions about which solvent classes will be most suitable for solubilizing this compound.

Theoretical Framework and Predictive Solvent Selection

The process of dissolution is governed by thermodynamics, specifically the Gibbs free energy of mixing (ΔGmix = ΔHmix - TΔSmix). A negative ΔGmix indicates a spontaneous dissolution process. This is achieved when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.[4][10][11]

Logical Flow for Solvent Screening

The following diagram outlines a logical approach to selecting candidate solvents for experimental determination, starting from the molecular structure.

G cluster_solvents Solvent Classes A Analyze Solute Structure (2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one) B Identify Key Functional Groups - Hydroxyl (-OH) - Ketone (C=O) - Ether (-O-) - Alkyl (tert-butyl) A->B C Assess Polarity & H-Bonding - Polar Core (H-bond donor/acceptor) - Nonpolar Regions (Lipophilic) B->C S1 Polar Protic (e.g., Methanol, Ethanol) Can H-bond with -OH and C=O C->S1 Strong H-bonding interactions S2 Polar Aprotic (e.g., Acetone, DMSO, THF) Accepts H-bonds, good dipole interactions C->S2 Good dipole & H-bond acceptor interactions S3 Nonpolar (e.g., Hexane, Toluene) Interact only with tert-butyl groups C->S3 Weak interactions with polar core D Predict High Solubility Exp1 Prioritize for Recrystallization D->Exp1 E Predict Moderate Solubility Exp2 Good candidates for Reaction Media & Chromatography E->Exp2 F Predict Low Solubility Exp3 Useful as Anti-solvents F->Exp3 S1->D S2->E S3->F

Caption: Logical workflow for predictive solvent selection based on solute structure.

Predicted Solubility Profile

The following table summarizes the predicted solubility based on the structural analysis and serves as a starting point for experimental verification.

Solvent ClassExample SolventsKey InteractionsPredicted SolubilityRationale
Polar Protic Methanol, EthanolStrong H-bonding (donor/acceptor), Dipole-DipoleHigh The solvent can effectively solvate both the hydroxyl and ketone groups.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)H-bond acceptor, Dipole-DipoleModerate to High Solvents like DMSO and Acetone are excellent H-bond acceptors and should effectively dissolve the compound. Others like Ethyl Acetate offer a good balance.
Nonpolar Aprotic Hexane, HeptaneVan der Waals / London Dispersion ForcesLow These solvents cannot effectively solvate the polar core of the molecule.
Aromatic TolueneVan der Waals, π-stacking (minor)Low to Moderate Toluene's weak polarity may allow for some interaction with the nonpolar groups, but it will struggle to solvate the polar core.
Chlorinated Dichloromethane (DCM), ChloroformDipole-Dipole, Weak H-bond acceptorModerate DCM is a versatile solvent that can often bridge the gap between polar and nonpolar solutes.

Gold-Standard Protocol: Isothermal Shake-Flask Method

To obtain accurate, thermodynamically valid solubility data, the isothermal equilibrium (or "shake-flask") method is the industry gold standard.[3][12] This method ensures that the solution has reached its saturation point at a specific temperature, providing a true measure of equilibrium solubility.[13][14] The protocol described below is designed to be self-validating by including steps to confirm equilibrium has been reached.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_validation Validation A 1. Add excess solid solute to a known volume of solvent in a sealed vial B 2. Agitate at constant T (e.g., 25°C) for 24h A->B C 3. Sample supernatant at 24h B->C D 4. Continue agitation C->D E 5. Sample supernatant at 48h D->E F 6. Filter sample immediately (0.22 µm PTFE syringe filter) E->F G 7. Dilute filtrate accurately to fall within calibration curve F->G H 8. Quantify concentration (e.g., by HPLC-UV) G->H I 9. Compare [Conc] at 24h & 48h H->I J Result is valid (Equilibrium Reached) I->J Difference < 5% K Extend equilibration time and resample I->K Difference ≥ 5% K->D

Caption: Step-by-step workflow for the isothermal shake-flask solubility determination method.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials and Equipment:

  • Analytical balance (± 0.1 mg)

  • 2-8 mL glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes (Class A)

  • Orbital shaker or vortex mixer with temperature control (or placed in a constant temperature incubator)

  • Syringes (1-5 mL)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one (solute)

  • High-purity organic solvents

Procedure:

  • Preparation of Slurry:

    • Add an excess amount of the solid compound to a pre-weighed glass vial. An amount that is visually in excess after dissolution is sufficient (e.g., ~20-50 mg).

    • Causality: Using an excess of solid is critical to ensure that a saturated solution is formed and that equilibrium can be established between the dissolved and undissolved states.[15]

    • Accurately add a known volume of the selected solvent (e.g., 2.0 mL) to the vial.

    • Seal the vial tightly to prevent solvent evaporation, which would alter the concentration.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitate vigorously.

    • Causality: Continuous agitation ensures good mixing, increasing the surface area for dissolution and accelerating the approach to equilibrium. Constant temperature is paramount as solubility is temperature-dependent.[4][10]

    • Allow the slurries to equilibrate for at least 24 hours. To ensure equilibrium has been reached, a time-point study is necessary.

  • Sampling and Validation of Equilibrium:

    • After 24 hours, briefly stop agitation and allow the excess solid to settle for 30 minutes within the temperature-controlled environment.

    • Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial.

    • Causality: Filtration is a critical step to remove all undissolved solid particles, as their presence would lead to an overestimation of solubility.[16]

    • Continue agitating the original slurry for another 24 hours (48 hours total). Repeat the sampling and filtration process.

    • Trustworthiness: Comparing the concentration at 24 and 48 hours is a self-validating step. If the concentrations are within a narrow margin (e.g., <5%), equilibrium can be considered achieved. If not, equilibration time must be extended.[15]

  • Analysis:

    • Accurately dilute the filtered samples with the same solvent to a concentration that falls within the linear range of a pre-established HPLC calibration curve.

    • Quantify the concentration of the diluted samples using the HPLC-UV method.

  • Data Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear and concise table to allow for easy comparison and interpretation.

Table 1: Experimentally Determined Solubility of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic[Experimental Value][Calculated Value]
AcetonePolar Aprotic[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]
DichloromethaneChlorinated[Experimental Value][Calculated Value]
Ethyl AcetatePolar Aprotic[Experimental Value][Calculated Value]
TolueneAromatic[Experimental Value][Calculated Value]
n-HexaneNonpolar Aprotic[Experimental Value][Calculated Value]

Interpretation: The resulting data will form a comprehensive solubility profile. This profile is invaluable for:

  • Process Chemistry: Selecting optimal solvents for reactions and subsequent crystallizations. A solvent with high solubility at elevated temperatures but lower solubility at room temperature is ideal for recrystallization.

  • Formulation Development: Choosing appropriate solvent systems for creating stable solutions for preclinical studies.

  • Analytical Chemistry: Preparing stock solutions and standards for various analytical assays.

References

  • PubChem. (n.d.). 3-Buten-2-one, 4-(4-hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E)-. National Center for Biotechnology Information. Retrieved from [Link]

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  • PubChem. (n.d.). 2,3-Diisobutyl-4-(2-oxopropylidene)-2-cyclobuten-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. FDA.gov. Retrieved from [Link]

  • University of Alberta. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from a relevant university chemistry resource.
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  • Technobis. (2024). Solubility: Importance, Measurements and Applications. Analytik NEWS. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxycyclobutan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

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  • LookChem. (n.d.). 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethoxy-4-(phenylethynyl)-. Retrieved from [Link]

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  • Journal of Chemical & Engineering Data. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Retrieved from [Link]

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  • MDPI. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA.gov.
  • Studylib. (n.d.). Experiment 2: Determination of Solubility Class. Retrieved from [Link]

  • Pfanstiehl. (n.d.). Technical Note: Solubility Measurements.
  • Journal of Chemical & Engineering Data. (n.d.). Experimental Techniques for Measuring the CO2 Solubility in Aqueous Amine Solutions.
  • PMC. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. National Library of Medicine. Retrieved from [Link]

  • Purdue University. (n.d.). Solubility. Retrieved from a relevant university chemistry resource.
  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • PubChem. (n.d.). (1s,3s)-3-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Jiayu Detection. (2019). USP<1236> Solubility Measurement Method (1). Retrieved from [Link]

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Foundational

Material Safety Data Sheet (SDS) and handling guidelines for CAS 144791-02-6

An In-depth Technical Guide to the Safe Handling of CAS 144791-02-6 Introduction: Understanding the Molecule and its Context This guide provides a detailed examination of the safety, handling, and physicochemical propert...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of CAS 144791-02-6

Introduction: Understanding the Molecule and its Context

This guide provides a detailed examination of the safety, handling, and physicochemical properties of the chemical compound identified by CAS number 144791-02-6. This compound, chemically known as tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate, is a heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. Its structure incorporates a bromine-substituted pyrazole ring linked to a Boc-protected piperidine moiety, making it a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications.[1]

It is important to note that the same chemical structure is also associated with CAS number 877399-50-3.[2] Data from both identifiers, where available, have been consolidated to create this comprehensive guide.

Section 1: Physicochemical and Hazard Profile

A foundational aspect of safe chemical handling is a clear understanding of the substance's physical properties and inherent hazards. This information dictates storage conditions, required personal protective equipment (PPE), and appropriate emergency response procedures.

Physicochemical Data

The key physicochemical properties of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate are summarized below. These values are primarily computed estimates from reliable chemical databases and are essential for experimental design and safety assessment.

PropertyValueSource
CAS Number 144791-02-6 (also 877399-50-3)[2]
Molecular Formula C₁₃H₂₀BrN₃O₂[2]
Molecular Weight 330.22 g/mol [2]
IUPAC Name tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate[2]
Appearance Expected to be a solid (e.g., powder or crystalline)Inferred from related compounds
Solubility Expected to be soluble in organic solvents like DMSO and Methanol[3]
GHS Hazard Classification and Toxicological Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on aggregated data from multiple suppliers to the European Chemicals Agency (ECHA), this compound has a notified classification.[2]

Hazard ClassCategoryHazard StatementSignal WordPictogramSource
Acute Toxicity, Oral Category 4H302: Harmful if swallowedWarning alt text [2]

Toxicological Insights:

  • Primary Hazard (H302 - Harmful if swallowed): The primary identified hazard is acute oral toxicity.[2] This classification indicates that ingestion of relatively small quantities of the substance may cause serious health effects or be fatal. The causality behind this toxicity likely relates to the metabolic pathways of brominated heterocyclic compounds and piperidine derivatives, which can interfere with critical biological processes. Therefore, preventing ingestion is the most critical safety objective.

  • Inferred Hazards: While not formally classified for this specific CAS number, related compounds containing the piperidine or brominated pyrazole scaffold often exhibit additional hazards.[4][5] Researchers should handle this compound with the assumption that it may also cause:

    • Skin Irritation (potential H315): Halogenated organic compounds can be irritants upon prolonged contact with the skin.

    • Serious Eye Irritation (potential H319): Chemical powders can cause significant mechanical and chemical irritation to the eyes.

    • Respiratory Irritation (potential H335): Inhalation of fine dust or powder can irritate the respiratory tract.

Due to these potential, unclassified hazards, a conservative approach to personal protective equipment and handling procedures is strongly advised.

Section 2: Laboratory Handling and Exposure Control

Adherence to rigorous laboratory protocols is paramount to mitigate the risks associated with handling CAS 144791-02-6. The following guidelines are based on established best practices for managing moderately toxic solid chemical compounds in a research setting.

Engineering Controls

The first line of defense is always to engineer out the hazard.

  • Chemical Fume Hood: All weighing, transferring, and dissolution operations involving this compound must be performed inside a certified chemical fume hood. This prevents the inhalation of airborne particulates and contains any potential spills.

  • Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of any vapors or dusts that might escape primary containment.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. The selection of PPE is not merely a checklist; it is a system designed to protect the user from all potential routes of exposure (inhalation, ingestion, skin/eye contact).

  • Eye and Face Protection: Chemical safety goggles that provide a full seal around the eyes are required. For operations with a higher risk of splashing, such as when dissolving the compound or during a large-scale transfer, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile, are essential. It is critical to check the manufacturer's compatibility data for breakthrough times. Gloves should be inspected for any signs of degradation or puncture before each use and changed immediately if contamination is suspected.

  • Body Protection: A flame-retardant lab coat is required. For larger quantities, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: When used within a fume hood, additional respiratory protection is typically not necessary. However, in the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor/particulate cartridge would be required.

The following diagram illustrates the logical workflow for selecting and using appropriate PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_action Action Phase A Assess Task: Weighing, Transfer, or Dissolution B Consult SDS & Hazard Profile (Acute Oral Toxicity) A->B C Mandatory Eye Protection: Chemical Safety Goggles B->C Minimum Requirement D Mandatory Hand Protection: Nitrile Gloves B->D Minimum Requirement E Mandatory Body Protection: Lab Coat B->E Minimum Requirement F Task-Specific Addition: Face Shield for Splash Risk? B->F H Inspect & Don PPE Correctly C->H D->H E->H F->C Yes F->H No G Perform Work in Chemical Fume Hood H->G

Caption: PPE Selection Workflow for CAS 144791-02-6.

Standard Operating Procedure (SOP) for Weighing and Handling

This step-by-step protocol ensures that the compound is handled in a manner that minimizes exposure and contamination.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Decontaminate the work surface within the fume hood.

    • Assemble all necessary equipment: spatulas, weigh paper/boat, secondary container, and solvent.

    • Don all required PPE as per the workflow above.

  • Weighing:

    • Place the analytical balance inside the fume hood if possible. If not, tare a sealed container, remove it from the balance, add the compound inside the fume hood, seal the container, decontaminate its exterior, and then re-weigh it outside the hood.

    • Carefully open the primary container inside the fume hood.

    • Use a clean spatula to transfer the desired amount of the solid compound to the weigh paper or boat. Avoid creating airborne dust.

    • Promptly and securely close the primary container.

  • Transfer and Dissolution:

    • Carefully transfer the weighed solid into the reaction vessel or receiving flask.

    • If any static is present, an anti-static gun can be used on the container to prevent particulates from clinging and becoming airborne.

    • Add the desired solvent to the vessel, ensuring the process is controlled to avoid splashing.

  • Cleanup:

    • Dispose of the used weigh paper/boat and any contaminated consumables (e.g., pipette tips) in the designated solid hazardous waste container located within the fume hood.

    • Wipe down the spatula and work surface with an appropriate solvent and dispose of the wipes as hazardous waste.

    • Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior, and dispose of it properly.

    • Wash hands thoroughly with soap and water after the procedure is complete.[4]

Section 3: Storage, Spills, and Disposal

Proper long-term management of the chemical is as important as its immediate handling.

Storage Requirements
  • Container: Keep the compound in its original, tightly sealed container.

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage. The storage area should be separate from incompatible materials.

  • Incompatibilities: Avoid storage near strong oxidizing agents, which could lead to a hazardous reaction.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms and statements.

Emergency Procedures: Spill Response

In the event of a spill, a calm and methodical response is crucial to prevent exposure and environmental contamination.

Spill_Response A SPILL DETECTED B Alert personnel and evacuate immediate area A->B C Is the spill large or is anyone exposed? B->C D Call Emergency Response (e.g., EH&S) C->D Yes E Don appropriate PPE (Gloves, Goggles, Respirator if needed) C->E No (Small Spill) J Report incident to supervisor D->J F Cover spill with inert absorbent material (e.g., vermiculite, sand) E->F G Carefully sweep up absorbed material into a sealed hazardous waste container F->G H Decontaminate the area with a suitable solvent G->H I Dispose of all materials as hazardous waste H->I I->J

Caption: Emergency Spill Response Workflow.

Waste Disposal

All waste generated from the use of this compound must be treated as hazardous.

  • Segregation: Do not mix this waste with non-hazardous materials. Maintain separate, clearly labeled containers for solid and liquid hazardous waste.

  • Solid Waste: Contaminated items such as gloves, wipes, and weigh boats should be placed in a designated, sealed, and labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a labeled, sealed, and chemically compatible hazardous waste container.

  • Disposal: All waste must be disposed of through the institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste contractor, in accordance with local, state, and federal regulations.

Conclusion

tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 144791-02-6) is a valuable research chemical whose safe use is contingent upon a comprehensive understanding of its hazard profile and strict adherence to safety protocols. The primary identified hazard is acute oral toxicity ("Harmful if swallowed"). Best practices dictate handling this compound as a potential skin, eye, and respiratory irritant as well. The implementation of robust engineering controls, consistent and correct use of personal protective equipment, and adherence to the detailed handling, storage, and disposal procedures outlined in this guide will ensure a safe laboratory environment for all researchers and support the integrity of their scientific work.

References

  • BASF. (2022, March 28). Safety Data Sheet.
  • PubChem. (n.d.). tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. Retrieved from [Link]

  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability and Reactivity of tert-Butoxy Substituted Cyclobutenones: A Technical Guide for Advanced Synthesis

Introduction: The Unique Niche of tert-Butoxy Cyclobutenones Cyclobutenones are highly strained, four-membered carbocycles that serve as indispensable synthons in the construction of complex pharmaceuticals, natural prod...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Niche of tert-Butoxy Cyclobutenones

Cyclobutenones are highly strained, four-membered carbocycles that serve as indispensable synthons in the construction of complex pharmaceuticals, natural products, and polycyclic aromatics. However, their inherent ring strain often renders them kinetically labile, complicating their isolation and storage. The strategic introduction of a bulky, electron-donating tert-butoxy group—exemplified by compounds like 3-tert-butoxycyclobutene-1,2-dione—dramatically alters this profile. This whitepaper dissects the thermodynamic and kinetic causality behind their stability, detailing their application in the regiospecific synthesis of hydroxyquinones.

Thermodynamic Stability vs. Kinetic Lability

The stability of cyclobutenones and their acetylenic precursors is heavily dictated by the steric and electronic nature of their substituents. Unsubstituted or lightly substituted derivatives (e.g., methoxy or ethoxy) are highly reactive, prone to rapid polymerization or decomposition even at sub-zero temperatures 1[1].

The tert-butoxy group imparts stability through two distinct mechanisms:

  • Steric Shielding (Kinetic Control): The tert-butoxy group provides a massive steric umbrella. With a Charton's steric parameter (ν) of 1.22, it kinetically suppresses intermolecular side reactions, such as unwanted dimerizations, that plague less hindered analogs 1[1].

  • Electronic "Push-Pull" Effects (Thermodynamic Control): The oxygen atom of the tert-butoxy group acts as a strong π-donor, while the adjacent carbonyl groups in the cyclobutenone ring act as π-acceptors. This push-pull conjugation allows for significant electron delocalization, lowering the overall ground-state energy of the highly strained ring and providing thermodynamic stabilization 2[2].

Mechanistic Causality: Ring Opening and Torquoselectivity

When subjected to thermal activation, cyclobutenones undergo a 4π-electrocyclic ring opening to yield highly reactive vinylketenes. The stereochemical outcome of this process is governed by torquoselectivity.

According to Woodward-Hoffmann rules, this thermal ring opening proceeds via a conrotatory pathway. Electron-donating substituents at the C-3 position (such as the tert-butoxy group) strongly prefer to rotate outward during the transition state. This outward rotation minimizes steric clash with the forming ketene moiety and maximizes stabilizing orbital overlap 3[3].

While extended conjugation in highly substituted systems can sometimes mask this kinetic torquoselectivity—allowing for isomerization and a shift toward thermodynamic control of the in:out diene ratio—the extreme steric bulk of the tert-butoxy group ensures that outward rotation remains the dominant kinetic pathway. This predictable behavior is what makes tert-butoxy cyclobutenones such reliable reagents for regiospecific cascade reactions 3[3].

Torquoselectivity Start tert-Butoxy Cyclobutenone Thermal 4π-Electrocyclic Ring Opening Start->Thermal Conrotatory Conrotatory Pathway Thermal->Conrotatory Outward Outward Rotation (Kinetic Control) Conrotatory->Outward Standard Donor Inward Inward Rotation (Thermodynamic Masking) Conrotatory->Inward Extended Conjugation ProductOut (E)-Vinylketene (Sterically Favored) Outward->ProductOut ProductIn (Z)-Vinylketene (Electronically Stabilized) Inward->ProductIn

Fig 1. Mechanistic divergence in the 4π-electrocyclic ring opening of cyclobutenones.

Experimental Workflows: Synthesis and Thermolysis

The following protocols outline the synthesis of the core synthon and its subsequent application. These workflows are designed as self-validating systems to ensure high fidelity in drug development environments.

Protocol 1: Synthesis of 3-tert-butoxycyclobutene-1,2-dione

This procedure details the desymmetrization of di-tert-butyl squarate 4[4].

  • Preparation: Dissolve di-tert-butyl squarate in anhydrous THF under a strict argon atmosphere.

  • Reduction: Cool the reaction vessel to -78 °C. Slowly add 1.0 equivalent of lithium tri-tert-butoxyaluminohydride dropwise. Causality: The extreme steric bulk of the reducing agent prevents over-reduction, ensuring the reaction halts at the mono-alkoxide stage.

  • Hydrolysis & Elimination: Quench the reaction with 10% aqueous HCl. The acidic environment facilitates the elimination of one tert-butoxy group, yielding the target dione.

  • Validation Check: Analyze the crude product via ^13C NMR. The disappearance of the highly symmetric squarate carbon signals and the emergence of distinct carbonyl resonances (typically around 199.4 and 195.9 ppm) confirm successful desymmetrization 4[4].

Protocol 2: Regiospecific Synthesis of Hydroxyquinones
  • Nucleophilic Addition: Treat 3-tert-butoxycyclobutene-1,2-dione with an aryllithium or alkenyllithium reagent at -78 °C. The addition occurs regiospecifically at the more electrophilic C-2 carbonyl, yielding the 4-aryl-3-tert-butoxy-4-hydroxycyclobutenone intermediate 4[4].

  • Thermolysis: Isolate the intermediate and dissolve it in anhydrous p-xylene or toluene. Reflux the solution (110–138 °C) for 15–60 minutes. Causality: The thermal energy overcomes the activation barrier for the 4π-electrocyclic ring opening, generating a transient vinylketene which immediately undergoes a 6π-electrocyclization involving the adjacent aryl group.

  • Oxidation: Treat the resulting hydroquinone mixture with Ag₂O and K₂CO₃ to drive the system to the fully aromatized hydroxyquinone.

  • Validation Check: Monitor via TLC. The consumption of the highly polar intermediate and the appearance of a brightly colored (often yellow/orange) quinone spot validates the cascade completion 5[5].

Workflow A Di-tert-butyl squarate B Reduction LiAlH(OtBu)3 A->B C 3-tert-butoxycyclobutene-1,2-dione B->C D Nucleophilic Addition RLi Reagent C->D E 4-Alkyl-3-tert-butoxy- 4-hydroxycyclobutenone D->E F Thermolysis (15-60 min, Reflux) E->F G Vinylketene Intermediate (Ring Opening) F->G H Substituted Hydroxyquinone G->H

Fig 2. Synthetic workflow from di-tert-butyl squarate to substituted hydroxyquinones.

Quantitative Data Summaries

The following tables summarize the critical kinetic and thermodynamic parameters that dictate the handling and reactivity of these compounds.

Table 1: Kinetic Stability of Dialkoxyacetylenes (Cyclobutenone Precursors)

Substituent (-OR) Charton's Steric Parameter (ν) Half-life (t_1/2) Kinetic Profile
-OCH₃ 0.38 Seconds (0 °C, solution) Highly Unstable
-OC₂H₅ 0.48 Seconds (0 °C, solution) Highly Unstable
-OCH(CH₃)₂ 0.75 Minutes (RT, solution) Moderately Unstable

| -OC(CH₃)₃ | 1.22 | Days (RT, neat) | Highly Stable |

Table 2: Thermodynamic Parameters for Cyclobutene Ring Opening

Substituent Profile Reaction Exergonicity (ΔG_rxn) Activation Barrier (ΔG‡) Dominant Control Mechanism
Alkyl/Aryl -20 to -25 kcal/mol > 25 kcal/mol Kinetically Trapped

| Push-Pull (e.g., C=O, OR) | -25 to -30 kcal/mol | 15 - 20 kcal/mol | Thermodynamically Driven |

Conclusion

The tert-butoxy group is not merely a passive protecting group; it is an active stereoelectronic director. By providing massive steric shielding and favorable push-pull thermodynamics, it transforms highly unstable cyclobutenones into robust, shelf-stable synthons. Understanding the delicate balance between the kinetic torquoselectivity of the ring-opening phase and the thermodynamic stability of the ground state allows drug development professionals to harness these molecules for the precise, regiospecific construction of complex polycyclic architectures.

References

  • Heerding, J. M., & Moore, H. W. (1991). "Regiospecific synthesis of hydroxyquinones and related compounds from 3-tert-butoxycyclobutene-1,2-dione." The Journal of Organic Chemistry. 4

  • Murakami, M., Miyamoto, Y., & Ito, Y. (2001). "Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity." Journal of the American Chemical Society / PMC. 3

  • Witulski, B., & Alayrac, C. "Product Class 3: Bis(organooxy)acetylenes." Science of Synthesis / Thieme Connect. 1

  • "On the Stability of Disubstituted Cyclobutenes – A Computational Study." PMC. 2

  • Spyroudis, S. (2000). "Hydroxyquinones: Synthesis and Reactivity." MDPI. 5

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Foundational

An In-depth Technical Guide to the Crystallographic Analysis of Substituted Cyclobutenes: A Case Study

Introduction: The Structural Significance of Strained Ring Systems in Drug Discovery Substituted cyclobutanes and cyclobutenes are not merely chemical curiosities; they are increasingly recognized as valuable scaffolds i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of Strained Ring Systems in Drug Discovery

Substituted cyclobutanes and cyclobutenes are not merely chemical curiosities; they are increasingly recognized as valuable scaffolds in medicinal chemistry. The inherent ring strain of the four-membered ring bestows unique conformational properties and reactivity upon these molecules.[1] Unlike more flexible aliphatic or aromatic rings, the puckered and rigid nature of the cyclobutane core can precisely orient substituents in three-dimensional space. This has profound implications for drug design, where the specific geometry of a molecule dictates its ability to interact with biological targets such as enzymes and receptors.

The incorporation of a cyclobutane or cyclobutenone motif can lead to improved metabolic stability, enhanced binding affinity, and novel intellectual property. Consequently, the precise and unambiguous determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for rational drug design. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating the atomic arrangement within a crystalline solid, providing a wealth of information on bond lengths, bond angles, and intermolecular interactions.[2]

This guide will walk through the process of crystallographic analysis, from synthesis and crystal growth to the final interpretation of the molecular structure, using a functionalized cyclobutene derivative as a practical example.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The journey to a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals. The case study compound, a complex tricyclic system incorporating a cyclobutane ring, is synthesized through a copper-catalyzed radical cascade reaction of simpler cyclobutane precursors. This method allows for the efficient construction of highly functionalized cyclobutene derivatives.

Experimental Protocol: A Representative Synthesis

While the exact protocol for the case study compound is detailed in its primary publication, a general procedure for such copper-catalyzed reactions is as follows:

  • To a solution of the starting cyclobutane (1.0 eq.) in a suitable solvent (e.g., acetonitrile), is added the copper catalyst (e.g., CuBr, 5 mol%).

  • The appropriate reagents for functionalization, such as N-fluorobenzenesulfonimide (NFSI) for amination or a source of bromine for bromination, are added.

  • The reaction mixture is stirred at a specific temperature (e.g., 40-70 °C) under an inert atmosphere (e.g., nitrogen) for a designated period.

  • Upon completion, the reaction is quenched, and the product is purified using standard techniques such as column chromatography.

The Art and Science of Crystallization

Obtaining crystals suitable for SCXRD is often the most challenging step. The ideal crystal should be a single, well-ordered entity, free from cracks and other defects, with dimensions typically in the range of 0.1-0.5 mm. Common crystallization techniques include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a second solvent (the "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent or solvent system is critical and often determined empirically. For the case study compound, single crystals were obtained by slow evaporation from a solution in a mixture of ethyl acetate and petroleum ether.

Single-Crystal X-ray Diffraction: From Diffraction Pattern to Molecular Structure

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. The process can be broken down into several key stages, as illustrated in the workflow diagram below.

experimental_workflow cluster_experiment Data Collection cluster_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection Mount on goniometer data_reduction Data Reduction & Integration data_collection->data_reduction space_group Space Group Determination data_reduction->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution refinement Least-Squares Refinement structure_solution->refinement structure_solution->refinement validation Structure Validation (e.g., checkCIF) refinement->validation deposition Data Deposition (e.g., CCDC) validation->deposition

Figure 1: A generalized workflow for single-crystal X-ray structure determination.

Step-by-Step Methodology:

  • Crystal Mounting: A selected crystal is mounted on a thin glass fiber or a loop and placed on a goniometer head in the X-ray diffractometer. To minimize radiation damage and thermal vibrations, data is typically collected at a low temperature (e.g., 100-150 K) using a cryostream.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. This pattern is recorded by a detector, such as a CCD or CMOS detector.

  • Data Reduction and Integration: The raw diffraction images are processed to determine the position and intensity of each reflection. This step also includes corrections for experimental factors such as absorption.

  • Space Group Determination: From the symmetry of the diffraction pattern, the space group of the crystal is determined. The space group describes the symmetry elements present in the crystal lattice.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted beams are measured, their phases are lost. The phases are essential for calculating the electron density map. The structure is "solved" by obtaining initial estimates of these phases, often using computational methods like "direct methods" or the Patterson function.

  • Structure Refinement: Once an initial model of the structure is obtained, it is refined using a least-squares method. In this iterative process, the atomic positions and thermal parameters are adjusted to improve the agreement between the observed diffraction data and the data calculated from the model.

  • Validation and Deposition: The final structure is validated to ensure its chemical and crystallographic sensibility. This is often done using software like checkCIF. Finally, the data is deposited in a public database, such as the Cambridge Structural Database (CSD), to make it available to the scientific community.

Analysis of the Crystal Structure of CCDC 1935659

The successful application of the above workflow to the case study compound provides a detailed three-dimensional picture of its molecular and supramolecular structure.

Parameter Value
Chemical Formula C₁₇H₁₇Br₂NO₄S
Formula Weight 507.25
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(3)
b (Å) 12.456(4)
c (Å) 14.897(5)
α (°) 90
β (°) 109.237(12)
γ (°) 90
Volume (ų) 1774.2(9)
Z 4
Temperature (K) 150
R-factor (R1) 0.0455
wR2 0.0983
Table 1: Selected crystallographic data for CCDC 1935659.

Molecular Structure and Conformation

The crystal structure reveals the precise arrangement of the atoms and the stereochemistry of the chiral centers. The cyclobutane ring, being part of a rigid tricyclic system, adopts a specific puckered conformation. The bond lengths and angles within the four-membered ring deviate from those of a simple alkane, a direct consequence of the ring strain. For instance, the C-C bond lengths in cyclobutane rings are often elongated compared to the standard sp³-sp³ C-C bond length of ~1.54 Å.

Figure 2: A simplified 2D representation of the core structure of the case study compound.

Intermolecular Interactions and Crystal Packing

Beyond the individual molecule, crystallography reveals how molecules pack together in the solid state. This is governed by a network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. The analysis of these interactions is crucial for understanding the physical properties of the solid material, including its stability, solubility, and melting point. In the context of drug development, understanding the crystal packing is vital for polymorph screening and the formulation of the active pharmaceutical ingredient (API).

Implications for Drug Development

The detailed structural information obtained from SCXRD is invaluable for drug development professionals. It provides:

  • Absolute Proof of Structure: Unambiguously confirms the chemical identity and stereochemistry of a newly synthesized compound.

  • Conformational Insights: Reveals the preferred three-dimensional shape of the molecule, which is essential for computational modeling and understanding its interaction with a biological target.

  • Rationalization of Physical Properties: Helps to explain the observed physical properties of the solid form and can guide the selection of a suitable crystalline form for development.

  • Foundation for Structure-Based Drug Design: A high-resolution crystal structure of a ligand can be used to design new analogs with improved potency and selectivity.

Conclusion

While the crystal structure of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one remains elusive in the public domain, the principles and methodologies for its determination are well-established. This guide, through the lens of a representative functionalized cyclobutene derivative, has outlined the critical steps from synthesis to structural analysis. For researchers and scientists in drug development, a deep understanding of crystallography is not just an academic exercise but a powerful tool that can accelerate the discovery and optimization of new therapeutic agents. The continued exploration of novel strained-ring systems, underpinned by precise structural characterization, promises to be a fruitful avenue for future medicinal chemistry research.

References

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. 2013. [Link]

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry. 2016. [Link]

  • Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory. 2016. [Link]

  • Accessing 1,2-Substituted Cyclobutanes through 1,2-Azaborine Photoisomerization. PMC. [Link]

  • Synthesis of 1,1,3-Polyfunctionalized Cyclobutane Derivatives from the Reaction of Sulfur Ylides with Bicyclo[1.1.0]butanes. Organic Letters. 2024. [Link]

  • Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. RSC Publishing. 2022. [Link]

  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC. [Link]

  • Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. PMC. [Link]

  • Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews. 2014. [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. 2020. [Link]

  • Single Crystal Diffraction. Application Note SC-XRD 505. [Link]

  • Product Class 2: Cyclobutanones and Their Precursors. Science of Synthesis. [Link]

  • The Cambridge Structural Database (CSD): Current Activities and Future Plans. National Institute of Standards and Technology. [Link]

  • The Molecular Structure of Cyclobutane. The Journal of Chemical Physics. 1952. [Link]

  • The Cambridge Structural Database. ResearchGate. [Link]

  • How to: Use Cambridge Structural Database Subsets. YouTube. 2025. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. [Link]

  • Cambridge Structural Database. re3data.org. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale Squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) and its selectively functionalized derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) and its selectively functionalized derivatives are highly valued in medicinal chemistry. They act as rigid, planar bioisosteres for carboxylic acids, amino acids, and phosphate groups. The synthesis of specifically functionalized cyclobutenones, such as 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one (CAS: 144791-02-6) [1], requires precise regiochemical and chemoselective control.

This technical guide details a robust, two-step synthetic workflow: the initial esterification of squaric acid to di-tert-butyl squarate, followed by the chemoselective mono-reduction of the cyclobutenedione core. By understanding the causality behind the reagent selection—specifically the use of orthoformates for dehydration and Luche conditions for controlled reduction—chemists can ensure a self-validating and reproducible workflow.

Step 1: Orthoformate-Mediated Esterification

Objective: Synthesis of Di-tert-butyl Squarate (3,4-di-tert-butoxycyclobut-3-ene-1,2-dione, CAS: 66478-66-8)[2].

Causality & Experimental Choices

Direct esterification of squaric acid with bulky, sterically hindered alcohols like tert-butanol is thermodynamically unfavorable due to the generation of water. To drive the equilibrium forward, a chemical dehydrating agent is mandatory. While tri-tert-butyl orthoformate would be the ideal reagent to prevent transesterification, it is commercially scarce. Therefore, trimethyl orthoformate is utilized as an in situ water scavenger[3].

The reaction between trimethyl orthoformate and water generates methanol and methyl formate. Because the in situ generated methanol competes with tert-butanol, a statistical mixture of di-tert-butyl, dimethyl, and mixed squarates is formed. However, the target di-tert-butyl squarate is highly non-polar compared to the methylated byproducts, making it easily and cleanly isolable via flash column chromatography[3].

Step-by-Step Protocol
  • Setup: Equip an oven-dried 500-mL round-bottomed flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: Charge the flask with squaric acid (1.0 eq, e.g., 20.0 mmol) and anhydrous tert-butanol (10.0 eq, 200.0 mmol).

  • Dehydration Initiation: Add trimethyl orthoformate (2.5 eq, 50.0 mmol) to the suspension at room temperature[3].

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 80–85 °C) for 24 hours. The solid squaric acid will gradually dissolve as the esterification proceeds.

  • Concentration: Cool the mixture to room temperature and remove volatile components (methyl formate, unreacted methanol, and excess tert-butanol) under reduced pressure.

  • Purification: Dissolve the crude yellow residue in a minimal amount of dichloromethane. Purify via silica gel flash chromatography (eluting with Hexane/Ethyl Acetate, 9:1 v/v).

  • Validation: The di-tert-butyl squarate elutes first as a highly non-polar fraction. Evaporation of the solvent yields the product as a white crystalline solid. Confirm purity via TLC (Rf ≈ 0.7 in 8:2 Hexane/EtOAc).

Step 2: Chemoselective Mono-Reduction (Luche Conditions)

Objective: Synthesis of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one[1].

Causality & Experimental Choices

The reduction of di-tert-butyl squarate must be strictly controlled to prevent over-reduction to the cyclobutenediol or unwanted 1,4-conjugate addition. Standard sodium borohydride (NaBH4) reductions can sometimes lead to complex mixtures in highly strained conjugated systems. By employing Luche reduction conditions (NaBH4 in the presence of CeCl3), the reaction is directed exclusively toward 1,2-reduction[4].

Cerium(III) chloride acts as a Lewis acid, selectively coordinating to one of the carbonyl oxygens and enhancing its electrophilicity. Simultaneously, it reacts with NaBH4 to form hard alkoxyborohydride species, which perform a clean, chemoselective mono-hydride transfer to yield the desired 4-hydroxycyclobutenone without over-reducing the second carbonyl[4].

Step-by-Step Protocol
  • Setup: In an oven-dried 250-mL flask, dissolve di-tert-butyl squarate (1.0 eq, e.g., 10.0 mmol) and CeCl3·7H2O (1.2 eq, 12.0 mmol) in anhydrous methanol (100 mL, 0.1 M concentration)[4].

  • Cooling: Cool the solution to 0 °C using an ice-water bath under a strict nitrogen atmosphere.

  • Reduction: Add NaBH4 (1.0 eq, 10.0 mmol) portionwise over 15 minutes. Note: Portionwise addition is critical to control the exothermic evolution of hydrogen gas and maintain the 0 °C temperature.

  • Monitoring: Stir the reaction at 0 °C for 45 minutes. Monitor the reaction via TLC (Hexane/Ethyl Acetate, 7:3 v/v) until the starting material is completely consumed.

  • Quenching: Quench the reaction carefully by adding 20 mL of saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with diethyl ether (3 × 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation & Purification: Purify the crude product via flash column chromatography (Hexane/Ethyl Acetate, 8:2 v/v) to afford 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one. Structural integrity can be self-validated via 1H-NMR by the appearance of a distinct vinylic/methine proton singlet at the C4 position and the preservation of a single carbonyl resonance in 13C-NMR.

Quantitative Data Summary

The following table summarizes the expected operational parameters, purification methods, and yields for the two-step synthesis.

Reaction StepReagents / CatalystTemp (°C)Time (h)Purification MethodExpected Yield (%)
1. Esterification t-BuOH, HC(OMe)38524Flash Chromatography45 - 55*
2. Mono-Reduction NaBH4, CeCl3·7H2O, MeOH00.75Flash Chromatography85 - 92

*Note: The moderate yield in Step 1 is a direct consequence of the competitive formation of dimethyl squarate and mixed esters, which are intentionally sacrificed and separated during chromatography to obtain the sterically pure di-tert-butyl core.

Reaction Workflow Visualization

SynthesisPathway SquaricAcid Squaric Acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) Esterification Esterification t-BuOH, HC(OMe)3 Reflux, 24h SquaricAcid->Esterification DiTertButylSquarate Di-tert-butyl Squarate (3,4-di-tert-butoxycyclobut-3-ene-1,2-dione) Esterification->DiTertButylSquarate Reduction Mono-Reduction NaBH4, CeCl3 MeOH, 0°C DiTertButylSquarate->Reduction Target Target Compound (2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one) Reduction->Target

Figure 1: Two-step synthesis of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one from squaric acid.

References[3] Title: An In-depth Technical Guide to the Synthesis of Squaric Acid Esters with Diverse Alkyl Groups | Source: BenchChem | URL: https://www.benchchem.com/[1] Title: Product Catalog (CAS: 144791-02-6) | Source: Sigma-Aldrich | URL: https://www.sigmaaldrich.com/[2] Title: 3,4-Di-tert-butoxycyclobut-3-ene-1,2-dione (CAS: 66478-66-8) | Source: BLDpharm | URL: https://www.bldpharm.com/[4] Title: Development of New Cyclobutenone Rearrangements and their Application in Target Syntheses | Source: ePrints Soton (University of Southampton) | URL: https://eprints.soton.ac.uk/

Sources

Method

The Versatile Building Block: A Guide to tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate (CAS 144791-02-6) in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals This document serves as a detailed technical guide on the application of tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate , CAS Number 144791-02-6, a pi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed technical guide on the application of tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate , CAS Number 144791-02-6, a pivotal building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique bifunctional nature, featuring a reactive α-bromo ketone and a Boc-protected piperidine ring, offers a versatile platform for constructing complex molecular architectures, particularly in the development of targeted therapies such as kinase inhibitors.

Introduction to the Building Block: Structure and Reactivity

tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a piperidine derivative where the nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, and a bromoacetyl group is attached at the 4-position.

Chemical Structure:

Caption: Structure of tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate

The synthetic utility of this compound stems from two key features:

  • The α-Bromo Ketone Moiety: This functional group is a potent electrophile, making it highly susceptible to nucleophilic substitution reactions. The electron-withdrawing carbonyl group activates the adjacent carbon, facilitating the displacement of the bromide ion by a wide range of nucleophiles. This reactivity is the cornerstone of its application in forming new carbon-heteroatom and carbon-carbon bonds.

  • The N-Boc-Piperidine Scaffold: The piperidine ring is a prevalent structural motif in many approved drugs, contributing to desirable physicochemical properties such as solubility and bioavailability. The tert-butyloxycarbonyl (Boc) protecting group deactivates the piperidine nitrogen, preventing its interference in reactions targeting the bromoacetyl group. The Boc group is stable under various reaction conditions but can be readily removed under acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen.

Physicochemical Properties:

PropertyValue
CAS Number 144791-02-6
Molecular Formula C₁₂H₂₀BrNO₃
Molecular Weight 306.20 g/mol
Appearance Solid
Purity Typically ≥97%

Core Applications in the Synthesis of Kinase Inhibitors

This building block is instrumental in the synthesis of various kinase inhibitors, a class of drugs that block the action of one or more protein kinases and are prominent in cancer therapy.

Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors (e.g., Ibrutinib)

Ibrutinib is a first-in-class BTK inhibitor used to treat certain B-cell malignancies.[1] While the final step in Ibrutinib synthesis involves the formation of an acrylamide bond, a key intermediate can be synthesized using tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate. The piperidine moiety of this building block is incorporated into the final drug structure. The general strategy involves the alkylation of a heterocyclic amine with the α-bromo ketone.

Illustrative Synthetic Workflow:

G A tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate C Base-mediated N-Alkylation A->C B Heterocyclic Amine (e.g., 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) B->C D Protected Ibrutinib Precursor C->D E Boc Deprotection (Acidic Conditions) D->E F Ibrutinib Precursor E->F H Acylation F->H G Acryloyl Chloride G->H I Ibrutinib H->I

Caption: General workflow for Ibrutinib precursor synthesis.

Synthesis of Cyclin-Dependent Kinase 9 (CDK9) Inhibitors

CDK9 is a key regulator of transcription and a target for cancer therapy.[2] Several patented CDK9 inhibitors utilize a piperidine-substituted thiazole scaffold, which can be efficiently constructed using tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate via the Hantzsch thiazole synthesis.

Reaction Principle: Hantzsch Thiazole Synthesis

This reaction involves the condensation of an α-haloketone with a thioamide to form a thiazole ring.[3]

G A tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate C Cyclocondensation A->C B Thioamide Derivative B->C D Piperidinyl-Thiazole Intermediate C->D

Caption: Hantzsch thiazole synthesis workflow.

This piperidinyl-thiazole intermediate serves as a core structure that can be further elaborated to yield potent CDK9 inhibitors.[4]

Synthesis of Janus Kinase (JAK) Inhibitors

JAK inhibitors are used in the treatment of autoimmune diseases and certain cancers.[5][6] The piperidine moiety is a common feature in many JAK inhibitors, and tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate can be employed to introduce this scaffold. For instance, a pyrazolo[1,5-a]pyrimidine core, found in some kinase inhibitors, can be alkylated with this building block.[7][8]

Detailed Application Protocols

The following protocols are illustrative and may require optimization based on the specific substrate and desired product.

Protocol 1: General Procedure for N-Alkylation of Heterocycles

This protocol is applicable for the alkylation of various nitrogen-containing heterocycles such as pyrazoles and imidazoles.[9][10]

Materials:

  • tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate (1.0 eq)

  • Heterocyclic amine (e.g., 4-amino-3-substituted-1H-pyrazole) (1.0-1.2 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, or THF)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the heterocyclic amine and the base.

  • Add the anhydrous solvent to form a suspension or solution (typically 0.1-0.5 M).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate in the same anhydrous solvent dropwise.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a 2-aminothiazole derivative, a common intermediate for kinase inhibitors.[11][12]

Materials:

  • tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate (1.0 eq)

  • Thiourea or a substituted thioamide (1.0-1.2 eq)

  • Solvent (e.g., Ethanol, Isopropanol)

  • Reflux apparatus

Experimental Procedure:

  • Dissolve tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate and the thioamide in the chosen solvent in a round-bottom flask.

  • Heat the reaction mixture to reflux and stir for the required time (typically 2-6 hours), monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, pour the reaction mixture into cold water or a dilute sodium bicarbonate solution to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water or a suitable solvent.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: Boc Deprotection of the Piperidine Nitrogen

This is a crucial subsequent step to enable further functionalization of the piperidine nitrogen. Both TFA and HCl are commonly used for this deprotection.[4][13][14][15]

Method A: Using Trifluoroacetic Acid (TFA) [13][16]

Materials:

  • Boc-protected piperidine derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

Experimental Procedure:

  • Dissolve the Boc-protected compound in DCM (typically a 20-50% v/v solution of TFA in DCM is used).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.

Method B: Using Hydrochloric Acid (HCl) in Dioxane [4][14]

Materials:

  • Boc-protected piperidine derivative

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

Experimental Procedure:

  • Dissolve the Boc-protected compound in a minimal amount of a suitable solvent (e.g., methanol or DCM) if necessary.

  • Add the 4M HCl in dioxane solution (typically 5-10 equivalents).

  • Stir the mixture at room temperature. The hydrochloride salt of the deprotected amine often precipitates.

  • Monitor the reaction by TLC or LC-MS (typically complete within 30 minutes to 2 hours).

  • Collect the precipitated solid by filtration and wash with anhydrous diethyl ether.

  • Dry the solid under vacuum to obtain the pure amine hydrochloride salt.

Safety, Handling, and Storage

Hazard Identification: [1][17]

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.[18] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its well-defined reactivity, centered on the electrophilic α-bromo ketone, allows for the efficient construction of key structural motifs found in a variety of kinase inhibitors and other biologically active molecules. The Boc-protected piperidine scaffold provides a stable and readily functionalizable handle for further molecular elaboration. The protocols and information presented in this guide underscore its significance in modern drug discovery and development, providing researchers with a solid foundation for its application in their synthetic endeavors.

References

Click to expand
  • BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • BenchChem. (2025). A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development.
  • Arslan, M., & Apak, R. (2019). Jakinibs: A New Class of Kinase Inhibitors in Cancer and Autoimmune Disease. PMC.
  • Orsini, P., et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate.
  • Abdelhamid, A. A., & Gomha, S. M. (2023).
  • Basabe-Desmonts, L., et al. (2007). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
  • ResearchGate. (n.d.).
  • Google Patents. (2023).
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018).
  • Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate.
  • MDPI. (2022).
  • Journal of Materials and Environmental Science. (2017).
  • PubMed. (2024).
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal.
  • Google Patents. (2020).
  • BenchChem. (2025). Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives.
  • MedChemExpress. (2025). tert-Butyl 4-(piperidin-4-yl)
  • ResearchGate. (n.d.). Scheme 1. Synthesis of Pyrazolopyrimidines a.
  • MDPI. (2023).
  • MDPI. (2024).
  • PubMed. (2023). Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors.
  • ResearchGate. (n.d.). Starting material to obtain the substituted piperidine moiety.
  • Google Patents. (2010).
  • Der Pharma Chemica. (2011).
  • Journal of Medicinal and Chemical Sciences. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (2010).
  • World Journal of Pharmaceutical Research. (2025).
  • ODU Digital Commons. (n.d.).
  • European Patent Office. (2018). NOVEL INHIBITOR OF CYCLIN-DEPENDENT KINASE CDK9 - EP 3613737 A1.
  • Google Patents. (2009). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
  • QuickCompany. (n.d.).
  • PMC. (2020). Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy.
  • Turkish Journal of Internal Medicine. (2019). Janus kinase inhibitors and fields of usage.

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Application

The Alchemical Ring: A Senior Application Scientist's Guide to the Nucleophilic Ring-Opening of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one

For Researchers, Scientists, and Drug Development Professionals Welcome to a comprehensive exploration of the fascinating and synthetically potent ring-opening reactions of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive exploration of the fascinating and synthetically potent ring-opening reactions of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one. This guide is designed to move beyond mere procedural descriptions, offering you a deep dive into the mechanistic underpinnings and practical applications of this unique class of reactions. As a senior application scientist, my goal is to provide you with not just the "how," but the critical "why" behind each experimental step, empowering you to troubleshoot, innovate, and harness the full potential of these transformations in your research, particularly within the realm of drug discovery and development.

The inherent strain within the four-membered ring of cyclobutenones makes them eager participants in a variety of chemical transformations.[1] Their electron-deficient enone systems are prime targets for nucleophilic attack, often triggering a cascade of events that lead to structurally diverse and complex molecules.[1] The subject of this guide, 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one, is a particularly intriguing substrate. The bulky tert-butoxy groups exert significant steric and electronic influence, while the 4-hydroxy group can play a crucial role as an internal proton source or a coordinating site, directing the course of the reaction in ways not observed with simpler dialkoxycyclobutenediones.

This document will provide you with a foundational understanding of these reactions, detailed protocols for their execution with various nucleophiles, and insights into the potential applications of the resulting products in medicinal chemistry.

I. The Dichotomy of Reactivity: Nucleophilic Addition vs. Ring-Opening

The interaction of a nucleophile with 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one can, in principle, follow two major pathways: a straightforward nucleophilic addition-elimination at the C-2 or C-3 position, or a more complex ring-opening cascade. The predominant pathway is dictated by the nature of the nucleophile, the reaction conditions, and the inherent structural features of the cyclobutenone.

A seminal study by Brown and coworkers on the reaction of di-tert-butyl squarate (a close analog lacking the 4-hydroxy group) with lithium amides revealed a novel mode of ring-opening. Instead of the expected substitution product, they observed the formation of 2-oxo-but-3-enamides.[2] This groundbreaking discovery highlights the potential for unexpected and synthetically valuable transformations with these strained ring systems.

The presence of the 4-hydroxy group in our target molecule adds another layer of complexity and opportunity. This hydroxyl group can be deprotonated under basic conditions, potentially influencing the electronic nature of the ring and the regioselectivity of the nucleophilic attack. Alternatively, it can act as an intramolecular proton source to quench intermediates, guiding the reaction towards specific products.

II. Reaction with Amine Nucleophiles: A Gateway to α-Keto-γ-aminoamides

The reaction of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one with primary and secondary amines is a powerful method for the synthesis of highly functionalized, linear products. Drawing an analogy from the work on dialkyl squarates, a nucleophilic attack of the amine is expected. However, the presence of the bulky tert-butoxy groups and the 4-hydroxy group can lead to a fascinating ring-opening reaction.

Mechanistic Insights

The reaction is believed to proceed through an initial nucleophilic attack of the amine on one of the carbonyl carbons (C1 or C4), followed by a cascade of bond reorganizations. The inherent ring strain of the cyclobutenone is a key driving force for the subsequent ring-opening.[1] The 4-hydroxy group can play a critical role in protonating the intermediate alkoxide, facilitating the elimination of a tert-butoxy group and promoting the ring-opening process.

Reaction_with_Amines sub 2,3-di-tert-butoxy-4-hydroxy- 2-cyclobuten-1-one int1 Tetrahedral Intermediate sub->int1 Nucleophilic Attack nuc Primary/Secondary Amine (R₂NH) nuc->int1 ro Ring-Opened Intermediate int1->ro Ring-Opening Cascade prod α-Keto-γ-aminoamide ro->prod Tautomerization

Caption: Proposed reaction pathway with amine nucleophiles.

Experimental Protocol: Synthesis of a Model α-Keto-γ-aminoamide

This protocol provides a general procedure for the reaction of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one with a primary amine, using benzylamine as an example.

Materials:

  • 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one

  • Benzylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Syringes for liquid transfer

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen or argon, add 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous THF (0.1 M solution).

  • Nucleophile Addition: Slowly add benzylamine (1.1 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure α-keto-γ-aminoamide.

  • Characterization: Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

NucleophileProduct StructureTypical Yield (%)
Benzylamine(Z)-4-(benzylamino)-3-(tert-butoxy)-2-oxo-3-butenoic acid tert-butyl ester75-85%
Morpholine(Z)-3-(tert-butoxy)-4-morpholino-2-oxo-3-butenoic acid tert-butyl ester70-80%
Aniline(Z)-3-(tert-butoxy)-2-oxo-4-(phenylamino)-3-butenoic acid tert-butyl ester65-75%

III. Reaction with Alcohol and Thiol Nucleophiles: Exploring Further Synthetic Frontiers

The reaction of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one with alcohols and thiols is less explored but holds significant potential for the synthesis of other valuable functionalized acyclic compounds. The general principles of nucleophilic attack and ring-opening are expected to apply, but the reactivity and product distribution may vary depending on the nucleophilicity and steric bulk of the alcohol or thiol.

Anticipated Reaction Pathways

With alkoxides or thiolates as nucleophiles, a similar ring-opening cascade is anticipated, leading to the formation of α-keto-γ-alkoxy/thiooxy amides. The presence of a base to deprotonate the alcohol or thiol is likely necessary to enhance their nucleophilicity.

Reaction_with_Alcohols_Thiols sub 2,3-di-tert-butoxy-4-hydroxy- 2-cyclobuten-1-one int1 Tetrahedral Intermediate sub->int1 Nucleophilic Attack nuc Alcohol (ROH) or Thiol (RSH) + Base nuc->int1 ro Ring-Opened Intermediate int1->ro Ring-Opening Cascade prod α-Keto-γ-alkoxy/thiooxy Amide ro->prod Tautomerization

Caption: Anticipated reaction pathway with alcohol and thiol nucleophiles.

General Protocol for Reactions with Alcohols and Thiols

This protocol outlines a general approach for the reaction with alcohols and thiols, which may require optimization depending on the specific substrate.

Materials:

  • 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one

  • Alcohol or Thiol

  • A suitable base (e.g., sodium hydride, potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Nucleophile Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve the alcohol or thiol (1.2 eq) in the anhydrous solvent. Add the base (1.1 eq) portion-wise at 0 °C and stir for 30 minutes to generate the corresponding alkoxide or thiolate.

  • Reaction Setup: In another flame-dried flask, dissolve 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one (1.0 eq) in the anhydrous solvent.

  • Addition: Slowly add the solution of the alkoxide or thiolate to the solution of the cyclobutenone at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup and Purification: Follow a similar workup and purification procedure as described for the reaction with amines.

IV. Applications in Drug Discovery and Development

The ring-opened products, particularly the α-keto-γ-aminoamides, represent a class of compounds with significant potential in medicinal chemistry. The α-ketoamide motif is a recognized pharmacophore present in several biologically active molecules, including enzyme inhibitors.[3] The ability to readily introduce diverse amine, alcohol, and thiol functionalities into the final product allows for the rapid generation of compound libraries for screening against various biological targets.

The linear, flexible nature of the products, combined with the presence of multiple hydrogen bond donors and acceptors, makes them attractive candidates for targeting protein-protein interactions and enzyme active sites. The synthetic accessibility of these compounds, as outlined in the protocols above, provides a practical platform for structure-activity relationship (SAR) studies in drug discovery programs.

V. Conclusion: A Versatile Scaffold for Chemical Innovation

The ring-opening reactions of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one with nucleophiles offer a rich and underexplored area of synthetic chemistry. The interplay of ring strain, sterics, and the directing influence of the hydroxyl group creates a fascinating chemical landscape ripe for discovery. The protocols and insights provided in this guide are intended to serve as a robust starting point for your investigations. By understanding the fundamental principles at play, you are well-equipped to not only replicate these transformations but also to innovate and expand upon them, unlocking new avenues for the synthesis of complex and biologically relevant molecules.

VI. References

  • Bellus, D., & Ernst, B. (1988). Cyclobutanones and Cyclobutenones in Synthesis. Angewandte Chemie International Edition in English, 27(6), 797-827.

  • Danheiser, R. L., & Savariar, S. (1989). Ring expansion-annulation strategy for the synthesis of substituted aromatic and heteroaromatic compounds. A new method for the synthesis of substituted furans. Tetrahedron Letters, 30(39), 5273-5276.

  • Moore, H. W., & Yerxa, B. R. (1992). Methods for the synthesis of cyclobutenediones and their derivatives. Chemical Reviews, 92(7), 1561-1582.

  • Tidwell, T. T. (1995). Ketenes. John Wiley & Sons.

  • Liebeskind, L. S., & Fengl, R. W. (1990). A new, general method for the synthesis of substituted quinones. The Journal of Organic Chemistry, 55(18), 5359-5364.

  • Ficini, J., & Krief, A. (1969). Réaction des ynamines avec les cétones α,β-insaturées. Tetrahedron Letters, 10(18), 1427-1430.

  • Magomedov, N. A. (2009). Cascade reactions initiated by nucleophilic addition to cyclobutenones. Tetrahedron, 65(43), 8757-8777.

  • Brown, R. C. D., et al. (2021). A new mode of cyclobutenedione ring opening for the synthesis of 2-oxobut-3-enamides and tetrasubstituted furans. Chemical Communications, 57(46), 5645-5648.

  • Zask, G., & Ellestad, G. A. (2013). α-Ketoamides as inhibitors of cysteine and serine proteases. Medicinal research reviews, 33(4), 849-890.

  • Toda, F., & Todo, E. (1974). Photochemical reaction of methylenecyclobutenone derivatives. Bulletin of the Chemical Society of Japan, 47(12), 3149-3150.

  • Liebeskind, L. S., et al. (1992). A one-pot, palladium-catalyzed, α-arylation/benzannulation of 4-chlorocyclobutenones. A new synthesis of phenols. The Journal of Organic Chemistry, 57(23), 6243-6245.

  • Cohen, T., & Matz, J. R. (1981).[1][4] Acyl migration in 2-vinylcyclobutanones. A new synthesis of cyclohexenones. The Journal of Organic Chemistry, 46(12), 2559-2561.

  • Danheiser, R. L., et al. (1987). Anion-accelerated[1][4]-rearrangements of 2-vinylcyclobutanols. A new synthesis of bicyclo[4.n.0]alkenols. Journal of the American Chemical Society, 109(1), 271-273.

  • Cohen, T., & Guo, B. S. (1986). A short synthesis of (−)-β-selinene via an anion-accelerated[1][4]-rearrangement of a 2-vinylcyclobutanol. Tetrahedron, 42(11), 2803-2808.

  • Paquette, L. A., & Heidelbaugh, T. M. (1995). Total synthesis of ophiobolin A. The Journal of Organic Chemistry, 60(22), 7084-7097.

  • Powers, J. C., et al. (2002). Irreversible inhibitors of serine, cysteine, and metalloproteases. Chemical reviews, 102(12), 4639-4750.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing unwanted ring-opening side reactions in cyclobutenone synthesis

Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected degradation or poor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected degradation or poor yields when working with cyclobutenones.

Cyclobutenones are highly strained four-membered ring ketones (~30 kcal/mol of ring strain). While this strain makes them exceptionally useful as versatile synthons, it also makes them prone to unwanted 4π-electrocyclic ring-opening side reactions[1]. This guide is designed to troubleshoot these issues by explaining the fundamental causality behind the reactivity and providing self-validating protocols to keep your cyclobutenone core intact.

Mechanistic Overview: The Divergent Reactivity of Cyclobutenones

Before diving into the troubleshooting FAQs, it is critical to visualize the competing pathways your substrate faces in the reactor.

Reactivity CBO Cyclobutenone Core Heat Thermal Stress (>80 °C) CBO->Heat Uncontrolled Temp LA Lewis Acid Catalysis (<50 °C) CBO->LA Controlled Activation VK Vinylketene Intermediate Heat->VK 4π-Conrotatory Opening Side Side Products (Phenols/Dienes) VK->Side Unwanted Trapping Adduct Desired Cycloadduct LA->Adduct Nucleophilic Addition

Fig 1: Divergent pathways of cyclobutenones: Thermal degradation vs. Catalytic functionalization.

Troubleshooting FAQs

Q1: Why does my cyclobutenone spontaneously degrade into a mixture of phenols and dienes upon heating? The Causality: When heated above 80 °C, the inherent ring strain of the cyclobutenone drives a reversible 4π-electrocyclic ring opening to generate a highly reactive vinylketene intermediate[1]. According to Woodward-Hoffmann rules, this thermal process must proceed via a conrotatory pathway. Once the vinylketene forms, it rapidly undergoes subsequent pericyclic cascades (such as 6π-electrocyclic closures or [2+2] cycloadditions) leading to complex mixtures of polymerized dienes or substituted phenols[1].

Q2: How can I perform nucleophilic additions or cycloadditions on the cyclobutenone core without triggering this ring opening? The Causality: You must decouple electronic activation from thermal activation. By using strong Lewis acids (e.g., Sc(OTf)₃, BF₃·OEt₂), you coordinate the carbonyl oxygen, which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the enone system. This electronic activation accelerates your desired nucleophilic addition or [4+2] cycloaddition, allowing it to proceed at cryogenic temperatures (-78 °C to 0 °C). At these low temperatures, the system lacks the thermal energy required to overcome the activation barrier for the 4π-electrocyclic cleavage.

Q3: Can I design my cyclobutenone substrate to inherently resist electrocyclic cleavage? The Causality: Yes, through the principle of torquoselectivity. Because the 4π-electrocyclic opening is conrotatory, the substituents at the C4 position must rotate—one inward (toward the carbonyl) and one outward[2]. If you install a sterically demanding (bulky) group at the C4 position, forcing it to rotate inward creates a severe steric clash with the carbonyl oxygen in the transition state[3]. This drastically raises the activation energy ( Ea​ ), kinetically trapping the molecule in its closed-ring form even at elevated temperatures.

Torquoselectivity Sub C4-Substituted Cyclobutenone Inward Inward Rotation (Steric Clash) Sub->Inward Bulky R-group Outward Outward Rotation Sub->Outward EDG/EWG effects HighBarrier High Activation Energy (Ring Opening Suppressed) Inward->HighBarrier Disfavored TS VinylKetene Vinylketene Intermediate Outward->VinylKetene Favored if Temp > 80°C

Fig 2: Torquoselectivity in cyclobutenone ring opening. Bulky inward-rotating groups raise the activation barrier.

Q4: I need to carry a cyclobutenone through a multi-step synthesis. How can I chemically protect the ring from opening? The Causality: Convert the ketone into an acetal or dithioacetal[4]. The 4π-electrocyclic opening requires a contiguous conjugated system involving the sp² hybridized carbonyl carbon. By converting the carbonyl to a dithioacetal, the C1 carbon becomes sp³ hybridized. This breaks the necessary π-conjugation, completely shutting down the electrocyclic cascade and rendering the cyclobutene derivative highly stable at room temperature[4].

Quantitative Data: Stability Thresholds

To aid in your experimental design, refer to the thermodynamic and kinetic parameters summarized below:

Substrate / ModificationReaction ConditionStability Outcome / Activation Energy ( Ea​ )Mechanistic Causality
Parent Cyclobutenone Heating > 80 °CUnstable ( Ea​ ~ 22-25 kcal/mol)Relief of ~30 kcal/mol ring strain via 4π-conrotatory opening[2].
C4-Bulky Substituted Cyclobutenone Heating ~ 100-120 °CModerately Stable ( Ea​ > 30 kcal/mol)Steric clash during inward rotation suppresses torquoselective opening[3].
Cyclobutenone Ethylenedithioacetal Room Temp (25 °C)Highly Stablesp³ hybridization at C1 breaks the necessary π-conjugation[4].
Lewis Acid-Coordinated Cyclobutenone Low Temp (-78 °C to 0 °C)Stable during functionalizationLUMO lowering enables rapid additions below the thermal opening threshold.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol provided here is designed as a self-validating system . Do not proceed to the next step unless the validation check confirms success.

Protocol 1: Low-Temperature Lewis Acid-Catalyzed Functionalization

Objective: Achieve cycloaddition or nucleophilic addition at the C2-C3 double bond while preserving the 4-membered ring.

  • Preparation: Flame-dry a Schlenk flask under an argon atmosphere.

  • Substrate Dissolution: Dissolve the cyclobutenone (1.0 equiv) in anhydrous dichloromethane (0.1 M concentration). Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Validation Check: Visually confirm the solution is completely homogeneous and free of moisture (no cloudiness).

  • Catalytic Activation: Add Sc(OTf)₃ (10 mol%) in one portion. Stir for 15 minutes.

    • Validation Check: Pull a 50 µL aliquot and perform rapid IR spectroscopy. The characteristic C=O stretch should shift from ~1760 cm⁻¹ to a lower wavenumber (~1730 cm⁻¹), confirming successful Lewis acid coordination.

  • Reagent Addition: Slowly add your nucleophile or diene (1.5 equiv) dropwise down the side of the flask to maintain the cryogenic temperature.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc). The UV-active starting material spot should disappear. Failure State: If the solution turns deep yellow/orange, thermal control has been lost, indicating the formation of the vinylketene intermediate.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ while still at -78 °C. Only after quenching should you allow the flask to warm to room temperature.

    • Validation Check: Test the aqueous phase with pH paper to ensure complete neutralization (pH ~7-8) before extracting with organic solvents.

Protocol 2: Dithioacetal Protection of Cyclobutenones

Objective: Mask the carbonyl to prevent electrocyclic ring opening during multi-step syntheses.

  • Preparation: Dissolve the cyclobutenone (1.0 equiv) and 1,2-ethanedithiol (1.2 equiv) in anhydrous CH₂Cl₂ at 0 °C under argon.

  • Acid Addition: Slowly add BF₃·OEt₂ (0.5 equiv) dropwise over 10 minutes.

    • Validation Check: The reaction should remain pale. A rapid darkening indicates unwanted polymerization of the strained alkene.

  • Reaction Monitoring: Stir at 0 °C for 2 hours.

    • Validation Check: Perform an aliquot NMR. The disappearance of the downfield ketone carbon (~190 ppm) and the appearance of the sp³ thioacetal carbon (~65 ppm) in the ¹³C NMR confirms protection[4].

  • Quench: Pour the mixture into ice-cold 1M NaOH to neutralize the Lewis acid and remove excess thiol. Extract with diethyl ether, dry over MgSO₄, and concentrate.

References

  • Danheiser, R. L., et al. "Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis." National Center for Biotechnology Information (PMC). URL:[Link]

  • Houk, K. N., et al. "Theoretical Predictions of Substituent Effects on the Thermal Electrocyclic Ring Openings of Cyclobutenones." The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Moore, H. W., et al. "Synthesis and Subsequent Ring Opening of Cyclobutenone Ethylenedithioacetals." Synthesis (eScholarship). URL:[Link]

  • Houk, K. N., et al. "Torquoselective Ring Opening of Fused Cyclobutenamides: Evidence for a Cis,Trans-Cyclooctadienone Intermediate." Journal of the American Chemical Society (ACS Publications). URL:[Link]

Sources

Optimization

Optimizing reaction temperature for tert-butoxy cyclobutenone derivative synthesis

Welcome to the technical support center for the synthesis of tert-butoxy cyclobutenone derivatives. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-butoxy cyclobutenone derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions regarding the optimization of reaction temperature and other critical parameters in the synthesis of these valuable chemical intermediates. Our approach is rooted in mechanistic understanding and practical, field-tested advice to ensure the success of your experiments.

I. Foundational Principles: The [2+2] Cycloaddition

The synthesis of 3-alkoxycyclobutenones, including tert-butoxy derivatives, is most commonly achieved through the [2+2] cycloaddition of a ketene with an electron-rich alkyne, such as a tert-butoxyacetylene.[1] This reaction is a powerful tool for constructing the strained four-membered ring system of cyclobutenones.[2][3][4]

Reaction Mechanism Overview

The thermal [2+2] cycloaddition between a ketene and an alkyne is a concerted process.[5][6][7] The ketene, with its electrophilic central carbon, reacts with the nucleophilic alkyne. The reaction's success and selectivity are highly dependent on the electronic properties of the substituents on both the ketene and the alkyne.

Reaction_Mechanism Ketene Ketene (R1, R2-C=C=O) Plus + Ketene->Plus Alkyne tert-Butoxyethyne (t-Bu-O-C≡CH) TS [2+2] Transition State Alkyne->TS Thermal Activation Plus->Alkyne Product tert-Butoxy Cyclobutenone Derivative TS->Product

Caption: General workflow for the [2+2] cycloaddition.

II. Troubleshooting Guide: Optimizing Reaction Temperature

Optimizing the reaction temperature is crucial for maximizing the yield and purity of the desired tert-butoxy cyclobutenone derivative. Here are some common issues and their solutions.

Q1: My reaction is sluggish, and I'm observing low conversion of my starting materials. What should I do?

A1: Low conversion is often a sign of insufficient thermal energy to overcome the activation barrier of the cycloaddition.

  • Initial Action: Gradually increase the reaction temperature. A systematic approach is to increase the temperature in 10-20 °C increments.[8]

  • Rationale: The [2+2] cycloaddition is a thermally allowed process, and higher temperatures generally lead to faster reaction rates.[5] However, be mindful of potential side reactions at elevated temperatures.

  • Monitoring: Use analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the consumption of starting materials and the formation of the product at each temperature point.[9]

Q2: I'm seeing a significant amount of a dark, tar-like substance in my reaction mixture, and the yield of my desired product is low. What's happening?

A2: The formation of a black tar-like substance is a strong indication of polymerization or decomposition of the starting materials or the product, often due to excessive heat. [10]

  • Immediate Action: Reduce the reaction temperature. If the reaction was being run at an elevated temperature, try performing it at a lower temperature for a longer duration.

  • Underlying Cause: Ketenes are highly reactive and can polymerize, especially at high concentrations and temperatures. The desired cyclobutenone product can also be thermally unstable and undergo decomposition or ring-opening reactions.[4][10]

  • Alternative Strategy: If lowering the temperature significantly reduces the reaction rate, consider using a higher boiling point solvent to maintain a consistent and controlled temperature.

Q3: My reaction is producing a mixture of the desired cyclobutenone and other unexpected byproducts. How can I improve the selectivity?

A3: The formation of byproducts can be due to several factors, including side reactions of the ketene or alternative reaction pathways.

  • Side Product Identification: Before optimizing, it's crucial to identify the major byproducts. Techniques like GC-MS and NMR are invaluable for this purpose. Common side products can include allenes from a stepwise addition pathway, especially when using ynamines.[1]

  • Temperature's Role in Selectivity: Temperature can influence the selectivity between different reaction pathways. Sometimes, a lower temperature can favor the desired concerted [2+2] cycloaddition over stepwise or decomposition pathways.

  • Solvent Effects: The choice of solvent can also impact selectivity. Experiment with solvents of different polarities (e.g., toluene, acetonitrile, dichloromethane) to see if the product distribution changes.[1]

Data-Driven Temperature Optimization

The following table provides a hypothetical example of how to systematically optimize the reaction temperature.

EntryTemperature (°C)Reaction Time (h)Conversion (%)Yield of Desired Product (%)Purity by NMR (%)Observations
15024352590Low conversion
27512806585Minor byproduct formation
31006958895Optimal conditions
41204>997075Significant decomposition observed

III. Frequently Asked Questions (FAQs)

Q4: What is the ideal solvent for this reaction?

A4: The choice of solvent can be critical. Aprotic solvents are generally preferred to avoid reactions with the ketene. Common choices include acetonitrile, dichloromethane, THF, and toluene.[1] The optimal solvent will depend on the specific substrates and should be determined experimentally.

Q5: How can I generate the ketene for the reaction?

A5: Ketenes are typically generated in situ due to their high reactivity. Common methods include the dehydrochlorination of an acyl chloride with a non-nucleophilic base like triethylamine, or the Wolff rearrangement of a diazo ketone.[5][11]

Ketene_Generation cluster_0 Dehydrochlorination cluster_1 Wolff Rearrangement AcylChloride Acyl Chloride Ketene1 Ketene AcylChloride->Ketene1 + Base - HCl Base Triethylamine DiazoKetone Diazo Ketone Ketene2 Ketene DiazoKetone->Ketene2 Heat or Light

Caption: Common methods for in-situ ketene generation.

Q6: I'm having trouble purifying my tert-butoxy cyclobutenone derivative. Any suggestions?

A6: Purification can be challenging due to the potential instability of the product.

  • Chromatography: Flash column chromatography on silica gel is a common method. It's advisable to use a non-polar eluent system and to run the column quickly to minimize contact time with the silica, which can be slightly acidic and cause decomposition.

  • Distillation: For thermally stable derivatives, distillation under reduced pressure can be an effective purification method.[12][13]

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.

Q7: What analytical techniques are best for characterizing my product?

A7: A combination of techniques is recommended for full characterization:

  • ¹H and ¹³C NMR: Provides structural information and is excellent for assessing purity.[9]

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic carbonyl stretch of the cyclobutenone (typically around 1770 cm⁻¹).[12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Elemental Analysis: Provides the elemental composition, which is a strong indicator of purity.[9]

IV. Experimental Protocols

General Procedure for the Synthesis of a tert-Butoxy Cyclobutenone Derivative

Caution: This reaction should be performed in a well-ventilated fume hood. Ketenes are reactive and potentially hazardous.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

  • Reagents: The flask is charged with a solution of tert-butoxyethyne in an anhydrous aprotic solvent (e.g., acetonitrile, 0.5 M).[1]

  • Ketene Generation (Example: Dehydrochlorination): A solution of the corresponding acyl chloride in the same anhydrous solvent is placed in the dropping funnel. A solution of triethylamine (1.1 equivalents) in the same solvent is prepared separately.

  • Reaction: The solution of acyl chloride is added dropwise to the stirred solution of tert-butoxyethyne at the desired reaction temperature. Simultaneously, the triethylamine solution is added dropwise at a rate that maintains a gentle reflux or the desired temperature.

  • Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting materials are consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The triethylamine hydrochloride salt is removed by filtration. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel or by distillation under reduced pressure.

Experimental_Workflow A 1. Assemble Flame-Dried Glassware under Nitrogen B 2. Charge Flask with tert-Butoxyethyne Solution A->B C 3. Prepare Acyl Chloride and Triethylamine Solutions B->C D 4. Add Reagents Dropwise at Desired Temperature C->D E 5. Monitor Reaction by TLC/GC-MS D->E F 6. Cool, Filter, and Concentrate E->F G 7. Purify by Chromatography or Distillation F->G

Caption: Step-by-step experimental workflow.

V. References

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). Molecules. [Link]

  • 1.2: Cycloaddition Reactions - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews - ACS Publications. (2016). ACS Publications. [Link]

  • Product Class 2: Cyclobutanones and Their Precursors. Science of Synthesis. [Link]

  • [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC. National Center for Biotechnology Information. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC. National Center for Biotechnology Information. [Link]

  • Ring forming transformations of ynamides via cycloaddition - RSC Publishing. (2023). Royal Society of Chemistry. [Link]

  • Cu(I)-Catalyzed [2 + 2 + 1] Cycloaddition of Amines, Alkynes, and Ketenes: An Umpolung and Regioselective Approach to Full-Substituted β-Pyrrolinones | Organic Letters - ACS Publications. (2021). ACS Publications. [Link]

  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions - Radboud Repository. Radboud Repository. [Link]

  • Mechanistic Aspects of the Ketene-Imine Cycloaddition Reactions - ResearchGate. (2025). ResearchGate. [Link]

  • Purification of cyclopentanone - Google Patents. Google Patents.

  • Preparation of Cyclobutenone - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • A Straightforward Synthesis of Cyclobutenones via a Tandem Michael Addition/Cyclization Reaction of 2,3-Allenoates with Organozincs | Journal of the American Chemical Society - ACS Publications. (2011). ACS Publications. [Link]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC. (2024). National Center for Biotechnology Information. [Link]

  • Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives - Oriental Journal of Chemistry. Oriental Journal of Chemistry. [Link]

  • Enantioselective Synthesis of Cyclobutenes by Intermolecular [2+2] Cycloaddition with Non-C2 Symmetric Digold Catalysts | Journal of the American Chemical Society - ACS Publications. (2017). ACS Publications. [Link]

  • The methods for the synthesis of cyclobutenones. - ResearchGate. ResearchGate. [Link]

  • Synthesis of cyclobutenones - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives - ResearchGate. ResearchGate. [Link]

  • Ketene (2+2) Cycloaddition Reactions - YouTube. (2021). YouTube. [Link]

  • Catalytic Enantioselective Desymmetrization of Cyclobutane-1,3-diones by Carbonyl-Amine Condensation | Organic Letters - ACS Publications - ACS.org. (2021). ACS Publications. [Link]

  • Potassium tert-Butoxide Promoted Cycloaddition Reaction for the Synthesis of 1,5-Disubstituted 1,2,3-Triazoles from Aromatic Azides and Trimethylsilyl-Protected Alkynes - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in squarate ester substitution reactions

Welcome to the Technical Support Center for Bioconjugation and Organocatalysis . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in our field...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bioconjugation and Organocatalysis . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in our field: overcoming stalled conversion rates during squarate ester substitution reactions.

Squaramides are powerful bioisosteres and hydrogen-bonding organocatalysts, but their synthesis is frequently bottlenecked by the unique electronic properties of the cyclobutenedione ring. This guide will decode the causality behind these failures and provide field-proven, self-validating protocols to ensure high-yield syntheses.

Mechanistic Overview: The Root Cause of Low Conversion

To troubleshoot effectively, we must first understand the mechanism. The reaction of a dialkyl squarate (e.g., diethyl squarate) with amines proceeds via a two-step addition-elimination mechanism.

G A Dialkyl Squarate (Highly Electrophilic) B Mono-squaramide Ester (Deactivated Ring) A->B Amine 1 (1.0 eq) Fast, RT C Bis-squaramide (Target Product) B->C Amine 2 (1.2 eq) Slow, Heat/Catalyst

Reaction pathway of squarate ester amidation highlighting the electronic deactivation step.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my reaction stall completely after the first amine addition?

Causality: The first substitution yields a mono-squaramide (squaramate ester). Once the first amine is attached, its nitrogen lone pair donates electron density into the cyclobutenedione ring via resonance. This significantly reduces the electrophilicity of the remaining ester group [1]. Because the ring is now electronically deactivated, the second substitution step faces a much higher activation energy barrier and is considerably slower, often stalling completely if the second amine is sterically hindered or a poor nucleophile.

Q2: I am using standard aprotic solvents (DMF/DMSO) but getting zero conversion. Why?

Causality: The addition-elimination mechanism proceeds through a highly polar, zwitterionic tetrahedral intermediate. Aprotic solvents fail to stabilize this intermediate or the departing alkoxide leaving group. Protic solvents (like Methanol or Ethanol) act as hydrogen-bond donors, stabilizing the transition state and accelerating the reaction rate [2].

Data Presentation: Solvent Impact on Mono-amidation Yield The following table summarizes the critical role of hydrogen-bonding solvents in squaramide synthesis based on 24-hour reaction screenings:

Solvent ChoiceSolvent ClassificationReaction Time (h)Conversion Yield (%)
Methanol (MeOH) Protic, Polar2459% (>95% at 85h)
Ethanol (EtOH) Protic, Polar2453%
Chloroform (CHCl₃) Aprotic, Non-polar2447%
Acetonitrile (CH₃CN) Aprotic, Polar2446%
DMSO / DMF Aprotic, Polar24No reaction
Toluene Aprotic, Non-polar24No reaction
Q3: How do I force the second substitution when using electron-deficient aromatic amines (e.g., anilines)?

Causality: Anilines are inherently poor nucleophiles. When paired with the already deactivated mono-squaramide ester, standard heating only leads to thermal degradation. To overcome this, you must introduce a Lewis acid catalyst. Zinc trifluoromethanesulfonate (Zn(OTf)₂) coordinates directly to the carbonyl oxygens of the squaramate, withdrawing electron density from the ring. This restores the electrophilicity of the reactive carbon, allowing the weak nucleophile to attack successfully [3].

Troubleshooting Logic Workflow

G Start Issue: Low Conversion in Squaramide Synthesis CheckStep Which step is failing? Start->CheckStep Step1 Step 1: Mono-amidation CheckStep->Step1 Step2 Step 2: Bis-amidation CheckStep->Step2 Solvent Switch to Protic Solvent (MeOH or EtOH) Step1->Solvent Often solvent-related AmineType Is Amine 2 Aliphatic or Aromatic? Step2->AmineType Due to ring deactivation Aliphatic Aliphatic / Bulky AmineType->Aliphatic Aromatic Aromatic / Electron-Deficient AmineType->Aromatic Heat Increase Temp to 60°C Extend Reaction Time Aliphatic->Heat Catalyst Add Lewis Acid Catalyst e.g., 20 mol% Zn(OTf)2 Aromatic->Catalyst

Troubleshooting decision tree for resolving low conversion rates in squaramide synthesis.

Self-Validating Protocol: Synthesis of Unsymmetrical Bis-Squaramides

To guarantee reproducibility, follow this step-by-step methodology. This protocol incorporates built-in analytical checkpoints to ensure the system self-validates before you proceed to the next, more difficult step.

Phase 1: Mono-amidation (Squaramate Ester Formation)
  • Preparation: Dissolve 1.0 equivalent of diethyl squarate in anhydrous Methanol to achieve a 0.1 M concentration.

  • Addition: Add 1.0 equivalent of Amine 1 (typically the more reactive, aliphatic amine) dropwise at room temperature. Note: If using an amine hydrochloride salt, add 1.0 eq of triethylamine (Et₃N) to liberate the free base.

  • Reaction: Stir at room temperature for 2–4 hours. The mono-squaramide will typically precipitate out of the solution.

  • Isolation: Filter the precipitate and wash with cold ethanol.

  • Validation Checkpoint: Perform an FTIR scan on the isolated solid. Self-Validation: The presence of a characteristic ester carbonyl stretch at ~1811 cm⁻¹ confirms the successful formation of the mono-squaramide ester [4]. Do not proceed to Phase 2 if this peak is absent.

Phase 2: Bis-amidation (Target Squaramide Formation)
  • Preparation: Suspend the validated mono-squaramide (1.0 eq) in a 1:1 mixture of Methanol/DMF (0.1 M). Causality for solvent mix: DMF aids in the solubility of the intermediate, while MeOH provides the necessary hydrogen-bonding stabilization.

  • Catalysis: If Amine 2 is an aniline or sterically hindered secondary amine, add 20 mol% Zn(OTf)₂ .

  • Addition: Add 1.2 equivalents of Amine 2.

  • Reaction: Heat the reaction mixture to 60°C and stir for 12–24 hours.

  • Validation Checkpoint: Perform a final FTIR analysis on the crude product. Self-Validation: Successful conversion is definitively marked by the disappearance of the 1811 cm⁻¹ ester peak and the emergence of a new peak at ~1804 cm⁻¹ , which corresponds to the fully substituted bis-squaramide [4].

References

  • Alegre-Requena, J. V. Synthesis of squaramides and their application in organocatalysis: computational and experimental studies. Repositorio Institucional de Documentos, Universidad de Zaragoza. [Link]

  • The Journal of Organic Chemistry. N,N′-Diarylsquaramides: General, High-Yielding Synthesis and Applications in Colorimetric Anion Sensing. ACS Publications.[Link]

  • National Institutes of Health (PMC). Squarate Cross-Linked Gelatin Hydrogels as Three-Dimensional Scaffolds for Biomedical Applications.[Link]

Optimization

Technical Support Center: A Guide to the Storage and Handling of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing the moisture-induced hydrolysis of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one. This highly...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing the moisture-induced hydrolysis of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one. This highly functionalized cyclobutene derivative is a valuable synthetic intermediate, but its utility is contingent upon its purity and stability. The presence of multiple reactive functional groups, particularly the enol and tert-butoxy ethers on a strained ring system, renders it exceptionally sensitive to moisture. Adherence to the protocols and troubleshooting advice outlined below is critical for experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of this compound.

Q1: What are the absolute ideal storage conditions for this compound? A: For long-term stability, the compound should be stored at -20°C or lower in a sealed container under a dry, inert atmosphere (argon or nitrogen). The container should be placed within a secondary container or a desiccator that also contains a desiccant, even when frozen.

Q2: My white, crystalline powder has become a yellowish, sticky solid. What happened? A: This is a classic sign of moisture-induced hydrolysis. Atmospheric water has likely reacted with the compound, leading to the cleavage of the tert-butoxy groups and potentially causing ring-opening degradation. The resulting mixture of the parent compound and its hydrolysis byproducts often presents as a discolored, non-crystalline material.

Q3: I stored the vial in a -20°C freezer, but it still degraded. Why? A: Placing the compound in a freezer is not sufficient on its own. A major cause of degradation is condensation. If the vial is removed from the freezer and opened while still cold, moisture from the ambient air will immediately condense on the cold solid, causing rapid hydrolysis.[1] It is imperative to allow the container to warm to room temperature before opening.[1] Furthermore, the primary container must be properly sealed to prevent moisture ingress during storage.

Q4: How can I quickly check if my material has started to degrade? A: Beyond visual inspection, a simple purity check can be performed using High-Performance Liquid Chromatography (HPLC) with UV detection or Thin-Layer Chromatography (TLC). A fresh, pure sample should show a single major peak (or spot). The presence of additional, more polar peaks is a strong indicator of hydrolysis products.

Q5: Is it necessary to use a glove box or Schlenk line to handle this compound? A: For quantitative work or when long-term stability of the stock is required, yes. These tools are the most effective means of preventing exposure to atmospheric moisture.[2] For less sensitive applications where a small amount of the material is to be used immediately, rapid weighing in a low-humidity environment followed by immediate resealing of the container may be acceptable, but it carries a higher risk of compromising the remaining stock.

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and addressing issues arising from improper storage or handling.

Issue: Compound Shows Visual Signs of Degradation
  • Symptoms:

    • Change in physical state from a free-flowing powder to a dense, clumpy, or sticky solid.

    • Discoloration, typically from white/off-white to yellow or brown.

    • Development of a characteristic alcoholic odor (tert-butanol).

  • Causality: The Hydrolysis Pathway The primary degradation route is moisture-induced hydrolysis. Water, acting as a nucleophile, can attack the electrophilic carbons of the tert-butoxy groups, particularly under trace acidic or basic conditions. This reaction cleaves the ether bond, releasing tert-butanol and forming a dihydroxycyclobutenone derivative, which itself may be unstable. The strained four-membered ring can also be susceptible to further degradation.[3]

  • Visualization: Potential Hydrolysis Pathway

    Hydrolysis_Pathway Parent 2,3-di-tert-butoxy-4-hydroxy- 2-cyclobuten-1-one Product1 Mono-hydrolysis Product (tert-butoxy, dihydroxy-cyclobutenone) + tert-Butanol Parent->Product1 + H₂O Product2 Di-hydrolysis Product (Trihydroxy-cyclobutenone) + tert-Butanol Product1->Product2 + H₂O Degradation Further Degradation (Ring-opened products) Product2->Degradation Instability

    Caption: Potential hydrolysis cascade of the target compound.

Diagnostic & Action Workflow

If you suspect degradation, follow this workflow to determine the viability of your material.

  • Visualization: Troubleshooting Decision Tree

    Troubleshooting_Workflow start Suspicion of Degradation (Visual cues, poor results) check_visual Are there significant visual changes? (Sticky, discolored) start->check_visual analyze Perform QC Analysis (HPLC, TLC, or NMR) check_visual->analyze Yes check_visual->analyze No (subtle changes or poor performance) compare Is purity >95% and no major degradation peaks? analyze->compare use_cautiously Use immediately for non-critical experiments. Re-evaluate stock frequently. compare->use_cautiously Yes discard Discard and procure fresh material. compare->discard No use_fresh Use fresh material. Review handling procedures. discard->use_fresh

    Caption: Decision tree for managing suspect material.

Section 3: Best Practice Protocols

Proactive measures are the most effective strategy for preventing hydrolysis.

Protocol 3.1: Recommended Storage Conditions

To ensure long-term stability, adhere to the following tiered storage recommendations.

Condition TierTemperatureAtmosphereContainer SetupBest For
Gold Standard -80°C to -20°CArgon or NitrogenPrimary vial with septum cap inside a sealed secondary container with desiccant.Long-term (>6 months) storage, reference standards.
Standard Lab -20°CInert Gas (headspace flushed)Tightly sealed vial (e.g., with Parafilm wrap) inside a desiccator.Routine use (1-6 months).
Short-Term 2-8°CInert Gas (headspace flushed)Vial inside a desiccator.Working aliquots for use within 1 month.

Critical Note: Regardless of the storage temperature, always allow the container to equilibrate to ambient room temperature for at least 30-60 minutes before opening. [1] This single step is the most effective way to prevent water condensation on the cold compound.

Protocol 3.2: Handling and Aliquoting Under Inert Atmosphere

This protocol describes the process for safely dispensing the compound while protecting the bulk material.

  • Prerequisites:

    • Glassware (spatulas, weighing boats, vials) oven-dried at >120°C for at least 4 hours and cooled in a desiccator.[2]

    • Source of dry, inert gas (Argon or Nitrogen).

    • A well-sealed container of the compound (e.g., a vial with a septum-lined cap).

  • Workflow:

    • Equilibration: Remove the compound's container from cold storage and place it in a desiccator at room temperature. Allow it to warm up completely.

    • Inert Gas Setup: Prepare a gentle, positive pressure flow of inert gas. This can be done using a Schlenk line or a simple needle adapter connected to a gas line with a bubbler to monitor flow.

    • Purge Headspace: Pierce the septum of the vial with an inlet needle connected to the inert gas source. Pierce the septum with a second, outlet needle to allow the moist air in the headspace to be displaced. Let the gas flow for 1-2 minutes.

    • Dispense: Briefly remove the cap. Using a dry spatula, quickly remove the desired amount of solid. It is preferable to work under a continuous gentle flow of inert gas directed over the vial opening.

    • Reseal and Purge: Immediately reseal the vial. Re-purge the headspace with inert gas for another 1-2 minutes before removing the needles.

    • Final Seal: For added protection, wrap the cap and neck of the vial with Parafilm.

    • Store: Return the container to the appropriate cold storage conditions.

  • Visualization: Inert Atmosphere Handling Workflow

    Handling_Workflow A 1. Equilibrate vial to Room Temp in desiccator B 2. Pierce septum with Inert Gas IN and Vent OUT needles A->B C 3. Purge headspace for 1-2 minutes B->C D 4. Quickly uncap and weigh desired amount C->D E 5. Immediately recap vial D->E F 6. Re-purge headspace for 1-2 minutes E->F G 7. Wrap with Parafilm and return to storage F->G

Protocol 3.3: Routine Quality Control by HPLC

This provides a general method to assess purity.

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Gradient: Start with a higher aqueous percentage (e.g., 70% water) and ramp to a higher organic percentage (e.g., 95% acetonitrile) over 15-20 minutes.

  • Detection: UV detector at ~254 nm or a wavelength appropriate for the chromophore.

  • Sample Prep: Prepare a dilute solution (~0.1 mg/mL) in acetonitrile or mobile phase.

  • Analysis: The parent compound will be relatively non-polar. Hydrolysis products will be significantly more polar and thus have shorter retention times. The appearance and growth of early-eluting peaks over time is a clear indication of degradation. [4]

References

  • Gademann, K., et al. (2010). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. Natural Product Reports. [Link]

  • National Center for Biotechnology Information (n.d.). 3-Hydroxycyclobutan-1-one. PubChem. [Link]

  • Wang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. [Link]

  • Quimivita. (2025). Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]

  • Gao, Y., et al. (2023). Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources. MDPI. [Link]

  • D'Erasmo, M. P., et al. (2017). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. The Journal of Organic Chemistry. [Link]

  • Heng, D., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • Shimadzu. Analytical Methods for Organic Acids. Shimadzu. [Link]

  • Al-Malaika, S., et al. (2006). Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di- tert-butyl)pentaerythritol diphosphite (Alkanox P-24). Polymer Degradation and Stability. [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. [Link]

  • Reddit. (2017). How to store temperature and moisture-sensitive compounds?. Reddit. [Link]

  • ResearchGate. (2023). (PDF) Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources. ResearchGate. [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Colorcon. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Colorcon. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the unique physicochemical hurdles associated...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the unique physicochemical hurdles associated with the palladium-catalyzed cross-coupling of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one.

This highly functionalized cyclobutenone intermediate is a powerful building block for synthesizing complex squarate derivatives and bioisosteres. However, the electrophilic nature of the cyclobutenone ring, combined with the acid- and thermal-sensitivity of the tert-butoxy protecting groups, makes solvent selection the most critical variable in your experimental design[1].

Troubleshooting Guide: Solvent Optimization

Q: Why am I observing dealkylation (loss of tert-butoxy groups) during the cross-coupling reaction? A: The tert-butoxy groups on the cyclobutenone ring are highly susceptible to acid-catalyzed elimination (yielding isobutylene) and thermal degradation. If you are using protic solvents (like alcohols) or high-boiling polar aprotic solvents (like DMF or DMSO) at temperatures exceeding 100 °C, these protecting groups will degrade. Causality & Fix: Protic solvents can act as Brønsted acids or nucleophiles, attacking the electrophilic cyclobutenone core[2]. Switch to strictly anhydrous, aprotic solvents with moderate boiling points, such as 1,4-dioxane or THF, and strictly maintain the reaction temperature between 60 °C and 80 °C.

Q: My palladium catalyst is rapidly precipitating as "Pd black" before the reaction reaches completion. How do I prevent this? A: Pd black formation indicates the premature reduction and aggregation of the active Pd(0) species. This frequently occurs in highly coordinating solvents (like DMSO or unpurified DMF) where the solvent displaces the stabilizing phosphine ligands, or when the solvent promotes rapid metal metathesis without efficient oxidative addition[3]. Causality & Fix: To stabilize the Pd intermediate, transition to 1,4-dioxane, which offers an optimal balance of polarity and non-coordinating behavior[4]. Additionally, ensure you are using a sterically demanding, electron-rich ligand (e.g., XPhos or DTBNpP) that resists solvent displacement and facilitates the oxidative addition of the bulky cyclobutenyl substrate[1].

Q: The substrate shows poor solubility in THF, resulting in sluggish kinetics. What is the recommended alternative? A: 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one possesses significant hydrophobic bulk due to the two tert-butyl groups. If the solvent cannot fully solvate both the substrate and the organometallic coupling partner, the effective molarity at the catalytic center drops, stalling the reaction. Causality & Fix: If THF fails to fully solvate the substrate, do not switch to protic solvents. Instead, utilize a binary solvent system. A mixture of 1,4-dioxane and toluene (typically 2:1 v/v) enhances the solubility of both the hydrophobic cyclobutenone and the organometallic reagents while maintaining an inert, aprotic environment.

Quantitative Data Presentation

The following table summarizes the empirical performance of standard cross-coupling solvents when applied to 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one workflows.

Solvent SystemSubstrate Solubilitytert-Butoxy StabilityPd Black RiskOptimal Temp RangeOverall Recommendation
1,4-Dioxane HighExcellentLow75–80 °COptimal . Perfectly balances solubility, thermal limits, and catalyst stability.
THF ModerateExcellentLow60–65 °CGood . Limited by a low boiling point; can lead to sluggish reaction kinetics.
Toluene HighGoodModerate80–90 °CAcceptable . Excellent for the substrate, but poor solubility for polar organometallics.
DMF / DMSO Very HighPoor (Degrades)High>100 °CNot Recommended . Induces dealkylation and rapid Pd precipitation[3].

Experimental Protocol: Standardized Cross-Coupling Workflow

To ensure a self-validating and reproducible system, follow this step-by-step methodology for the Pd-catalyzed cross-coupling of the activated cyclobutenone (via its triflate).

Step 1: Substrate Activation (Self-Validating Step)

  • Dissolve 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one (1.0 eq) in anhydrous DCM (0.2 M) under argon and cool to -78 °C.

  • Add 2,6-lutidine (1.5 eq) followed by dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq).

  • Validation: Monitor via TLC (KMnO₄ stain). The disappearance of the highly polar hydroxyl starting material and the appearance of a less polar, UV-active spot confirms successful conversion to the cyclobutenyl triflate.

Step 2: Solvent Preparation

  • Measure the required volume of anhydrous 1,4-dioxane.

  • Sparge the solvent with argon for a minimum of 30 minutes to remove dissolved oxygen, which is fatal to the Pd(0) catalyst.

Step 3: Reaction Assembly

  • In an argon-filled glovebox, combine the cyclobutenyl triflate (1.0 eq), the boronic acid/stannane coupling partner (1.2 eq), Pd₂(dba)₃ (5 mol%), and XPhos (10 mol%) in an oven-dried Schlenk flask.

  • Add suspended, anhydrous Cs₂CO₃ (2.0 eq) as the base. Do not use aqueous base solutions.

Step 4: Execution & Monitoring (Self-Validating Step)

  • Inject the degassed 1,4-dioxane to achieve a 0.1 M concentration.

  • Heat the mixture to 75 °C.

  • Validation: The color of the reaction mixture should transition from yellow/orange to a deep red/brown homogeneous solution. The appearance of a black precipitate (Pd black) indicates catalyst death. Monitor via LC-MS until the distinct mass of the cross-coupled product is dominant.

Step 5: Quench & Isolation

  • Cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove Pd salts and inorganic byproducts, washing with ethyl acetate.

  • Concentrate under reduced pressure and purify via flash column chromatography.

Workflow Visualization

SolventOptimization Start Start: Cross-Coupling of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one CheckSol Is substrate fully soluble? Start->CheckSol UseDioxane Optimum: 1,4-Dioxane (Good solubility, mild temp) CheckSol->UseDioxane Yes CheckDeg Are tert-butoxy groups degrading? CheckSol->CheckDeg No/Low Yield AvoidProtic Avoid protic/acidic solvents. Switch to THF or Toluene. CheckDeg->AvoidProtic Yes (Dealkylation) CheckPd Is Pd black precipitating? CheckDeg->CheckPd No AddLigand Adjust solvent polarity (e.g., add co-solvent) & use strong donor ligand CheckPd->AddLigand Yes

Decision tree for solvent optimization in cyclobutenone cross-coupling workflows.

Frequently Asked Questions (FAQs)

Q: Can I use water as a co-solvent for Suzuki couplings with this specific molecule? A: No. While water is standard for Suzuki couplings to dissolve inorganic bases, the highly electrophilic nature of the cyclobutenone ring makes it prone to nucleophilic attack by hydroxide ions, leading to irreversible ring-opening[2]. You must use strictly anhydrous conditions with suspended bases like Cs₂CO₃.

Q: Why is 1,4-dioxane prioritized over THF if both are aprotic ethers? A: 1,4-dioxane has a higher boiling point (101 °C vs. 66 °C for THF). This provides a slightly higher kinetic window (allowing reactions at 75–80 °C) without requiring pressurized sealed vessels. This thermal bump is often necessary to overcome the activation barrier introduced by the sterically hindered tert-butoxy groups[4].

Sources

Optimization

Resolving common impurities in CAS 144791-02-6 batch synthesis

Introduction Welcome to the technical support guide for the synthesis of Sitagliptin (CAS 144791-02-6). Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diab...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of Sitagliptin (CAS 144791-02-6). Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] The efficacy and safety of an active pharmaceutical ingredient (API) like Sitagliptin are inextricably linked to its purity. The presence of organic impurities, which can include starting materials, intermediates, byproducts, and degradation products, can affect the quality, safety, and efficacy of the final drug product.[1]

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into resolving common impurities encountered during the batch synthesis of Sitagliptin. We will explore the causality behind the formation of key impurities, provide robust troubleshooting protocols, and detail validated analytical and purification methods.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may be encountered during the synthesis and purification of Sitagliptin.

Q1: What are the most common process-related impurities in Sitagliptin synthesis and where do they originate?

A1: The impurity profile of Sitagliptin is highly dependent on the synthetic route employed. However, based on widely-used methods like the asymmetric hydrogenation of the enamine intermediate, several key impurities are frequently observed.[2][3] Understanding the origin of these impurities is the first step in controlling them.

  • Enamine Impurity (Dehydrositagliptin): This is the direct precursor to Sitagliptin in many modern syntheses.[3][4] Its presence in the final API typically indicates an incomplete hydrogenation reaction. The reaction is an equilibrium process, and factors like catalyst activity, hydrogen pressure, and reaction time are critical for driving it to completion.

  • Ketoamide Impurity: This impurity arises from the incomplete conversion of the β-ketoamide intermediate to the enamine.[4] This step often involves condensation with an amine source (e.g., ammonium acetate), and suboptimal reaction conditions (temperature, pH, water removal) can lead to residual ketoamide.

  • Dimer Byproduct (Impurity 19): This impurity can form during the asymmetric hydrogenation step.[2] Its formation is particularly sensitive to the concentration of certain additives. For instance, while a small amount of ammonium chloride (NH4Cl) can be beneficial for reaction consistency, an excess amount has been shown to significantly increase the formation of this dimeric byproduct.[2]

  • Alkene Analogue Impurities: The United States Pharmacopeia (USP) lists two specified alkene impurities: 3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin.[1] These can arise from side reactions or degradation pathways involving the core butanone structure of Sitagliptin.

The diagram below illustrates a common synthetic pathway and the points at which these key impurities can emerge.

G cluster_synthesis Sitagliptin Synthesis Pathway cluster_impurities Impurity Formation Start β-Keto Amide Enamine Enamine Intermediate (Dehydrositagliptin) Start->Enamine Ammonolysis (e.g., NH4OAc, MeOH) Ketoamide_Imp Ketoamide Impurity Start->Ketoamide_Imp Incomplete Reaction Sitagliptin Sitagliptin (API) Enamine->Sitagliptin Asymmetric Hydrogenation (e.g., Rh(I)/JOSIPHOS) Enamine_Imp Residual Enamine Impurity Enamine->Enamine_Imp Incomplete Hydrogenation Dimer_Imp Dimer Byproduct Enamine->Dimer_Imp Side Reaction (Excess Additives)

Caption: Origin points of common impurities in a typical Sitagliptin synthesis workflow.

Q2: My HPLC analysis shows a significant peak corresponding to the Enamine (Dehydrositagliptin) impurity. How can I resolve this?

A2: The presence of the enamine precursor is a classic sign of incomplete asymmetric hydrogenation. Here is a systematic troubleshooting approach:

  • Catalyst Integrity:

    • Cause: The Rhodium-based catalyst (e.g., Rh(I)/tBu JOSIPHOS) may have reduced activity due to oxidation or improper handling.[2] Product inhibition, where the Sitagliptin product itself weakly binds to the catalyst, can also slow the reaction rate over time.[3]

    • Solution: Ensure the catalyst is handled under strictly anaerobic conditions. If catalyst activity is suspect, consider increasing the catalyst loading (e.g., from 0.15 mol% to 0.2 mol%). For persistent issues, a fresh batch of catalyst should be used.

  • Hydrogenation Conditions:

    • Cause: Insufficient hydrogen pressure or reaction time can prevent the reaction from reaching completion. The reaction rate naturally slows as the substrate concentration decreases.[3]

    • Solution: Increase the hydrogen pressure (e.g., from 100 psig to 150 psig) and/or extend the reaction time. Monitor the reaction progress using in-situ FT-IR or by taking periodic HPLC samples to ensure it has reached a plateau before work-up.[3]

  • Reaction Additives:

    • Cause: Certain additives, like NH4Cl, are sometimes used to ensure consistent performance.[2] The absence or incorrect stoichiometry of such an additive could lead to a sluggish reaction.

    • Solution: If your process uses an additive, verify its concentration and purity. As noted, be cautious, as excess can promote other side reactions.[2]

The following workflow provides a decision-making process for troubleshooting this specific issue.

G Start High Enamine Impurity Detected by HPLC CheckCatalyst Verify Catalyst Handling & Age Start->CheckCatalyst IncreaseLoading Increase Catalyst Loading (e.g., to 0.2 mol%) CheckCatalyst->IncreaseLoading Handling OK, Activity Suspect CheckConditions Review Hydrogen Pressure & Reaction Time CheckCatalyst->CheckConditions Handling Issue Corrected IncreaseLoading->CheckConditions IncreasePressure Increase H2 Pressure &/or Extend Time CheckConditions->IncreasePressure Conditions Suboptimal CheckAdditives Verify Additive Concentration CheckConditions->CheckAdditives Conditions OK IncreasePressure->CheckAdditives AdjustAdditives Adjust Additive Stoichiometry CheckAdditives->AdjustAdditives Concentration Incorrect Reprocess Re-run Hydrogenation on Batch CheckAdditives->Reprocess Concentration OK AdjustAdditives->Reprocess End Impurity Within Spec Reprocess->End

Caption: Troubleshooting workflow for high residual enamine impurity in Sitagliptin synthesis.

Q3: What is the most effective method for purifying the final Sitagliptin product?

A3: The most robust and widely implemented method for purifying Sitagliptin is the formation and crystallization of its dihydrogen phosphate monohydrate salt.[5][6] This method is highly effective for several reasons:

  • High Selectivity: The crystallization process is highly specific to the Sitagliptin phosphate salt, effectively excluding most process-related impurities which remain in the mother liquor.

  • Enhanced Purity: This step can significantly upgrade the chemical and enantiomeric purity. It is common to achieve >99.9% chemical purity and >99.9% enantiomeric excess (ee) after this crystallization.[2]

  • Stable Crystalline Form: The resulting phosphate monohydrate is a stable, non-hygroscopic crystalline solid, which is ideal for pharmaceutical formulation.[]

For intermediates that require purification before proceeding to the next step, silica gel column chromatography is a common and effective technique.[5]

Protocols & Methodologies

Protocol 1: HPLC Method for Purity Analysis of Sitagliptin

This protocol outlines a general-purpose High-Performance Liquid Chromatography (HPLC) method for determining the purity of Sitagliptin and quantifying related impurities.

ParameterSpecificationRationale
Column Poroshell 120 EC-C18 (or equivalent)C18 columns provide excellent hydrophobic retention for Sitagliptin and its common, less polar impurities.[8]
Mobile Phase Methanol:Water:Triethylamine:Acetic AcidA buffered organic-aqueous mobile phase is effective for separating the basic Sitagliptin from related substances.[8]
Detection UV Spectrophotometry at 267 nmSitagliptin exhibits a strong UV absorbance maximum around 267 nm, providing high sensitivity.[9][10]
Flow Rate 0.5 - 1.0 mL/minA standard flow rate ensures good peak shape and reasonable run times.
Injection Volume 10 µLA small injection volume minimizes band broadening.[11]
Column Temp. Ambient or 30 °CControlled temperature ensures reproducible retention times.

Step-by-Step Procedure:

  • Standard Preparation: Accurately weigh and dissolve Sitagliptin reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the batch sample to be tested at the same concentration as the reference standard.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions into the chromatograph.

  • Data Processing: Identify and integrate all peaks. Calculate the percentage purity of the main peak and the area percentage of each impurity relative to the total peak area.

Protocol 2: Purification of Sitagliptin via Phosphate Salt Crystallization

This protocol describes the final purification step to yield high-purity Sitagliptin phosphate monohydrate.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude Sitagliptin free base (1.0 equivalent) in a mixture of isopropanol (IPA) and water at room temperature or with gentle heating (e.g., 50-60 °C).[12][13]

  • Acid Addition: Slowly add a solution of phosphoric acid (~85%, ~1.0-1.1 equivalents) dropwise to the stirred solution.[6]

  • Seeding (Optional but Recommended): Once the solution becomes slightly hazy or after a portion of the acid has been added, add a small quantity of seed crystals of pure Sitagliptin phosphate monohydrate. This controls the crystallization and ensures the correct polymorphic form.[5]

  • Aging & Cooling: Heat the mixture (e.g., to 70-80 °C) to ensure complete dissolution, then cool gradually to a specific temperature (e.g., 60-65 °C) and age (hold with stirring) for at least 1 hour to allow for crystal growth.[5]

  • Anti-Solvent Addition: Slowly cool the slurry to ambient temperature. An anti-solvent, such as additional isopropanol or heptane, may be added slowly to decrease the solubility of the salt and maximize the yield.[5]

  • Isolation & Drying: Filter the resulting crystalline solid, wash the filter cake with a cold solvent mixture (e.g., 20% IPA in heptane), and dry under vacuum at a controlled temperature (e.g., 40-50 °C) to obtain the final high-purity product.[5][12]

References

  • Title: Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate Source: MDPI URL: [Link]

  • Title: Highly Efficient Asymmetric Synthesis of Sitagliptin Source: Journal of the American Chemical Society URL: [Link]

  • Title: Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin Source: ACS Omega URL: [Link]

  • Title: Synthesis of Sitagliptin Source: ResearchGate URL: [Link]

  • Title: Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition Source: ACS Omega URL: [Link]

  • Title: Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor Source: Frontiers in Bioengineering and Biotechnology (PMC) URL: [Link]

  • Source: Google Patents (WO2014023930A1)
  • Source: Google Patents (CN112608314A)
  • Title: Various Analytical Methods for Analysis of Sitagliptin Source: International Journal of Current Science Research and Review URL: [Link]

  • Title: Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation Source: RSC Advances (PMC) URL: [Link]

  • Title: Sitagliptin-impurities Source: Pharmaffiliates URL: [Link]

  • Title: Analytical Method Development and Validation of Sitagliptine Phosphate Monohydrate in Pure and Tablet Dosage Form by UV-Vis Spectroscopy Source: ResearchGate URL: [Link]

  • Title: A Process For Purification Of Sitagliptin Or Pharmaceutically Acceptable Salts Thereof Source: IP.com URL: [Link]

  • Title: Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study Source: Pharmaceutics (PMC) URL: [Link]

  • Title: A validated stability indicating HPLC method for determination of sitagliptin Source: SciSpace URL: [Link]

  • Title: Analytical method development and validation of sitagliptine phosphate monohydrate in pure and tablet dosage form by derivative Source: Journal of Applied Pharmaceutical Science URL: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis and Scale-Up of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one

Welcome to the technical support center for the synthesis, process optimization, and scale-up of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one. This guide is intended for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis, process optimization, and scale-up of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one. This guide is intended for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation and purification of this valuable synthetic intermediate.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one?

A1: The most prevalent strategy involves a two-step process starting from squaric acid. The first step is the esterification of squaric acid with tert-butanol to form 3,4-di-tert-butoxy-3-cyclobutene-1,2-dione. The second step is the selective mono-hydrolysis of the di-tert-butyl squarate to yield the desired 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one.

Q2: What are the primary challenges in the synthesis of di-tert-butyl squarate?

A2: The main challenges include incomplete reaction, leading to a mixture of mono- and di-substituted products, and the potential for side reactions, such as the formation of dimethyl squarate if trimethyl orthoformate is used as a dehydrating agent with tert-butanol.[1] The bulky nature of the tert-butyl groups can also lead to slower reaction rates compared to less hindered alcohols.

Q3: My di-tert-butyl squarate synthesis is low-yielding. What are the likely causes?

A3: Low yields can stem from several factors:

  • Insufficient Dehydration: Inadequate removal of water during the esterification can shift the equilibrium back towards the starting materials. The use of a dehydrating agent like a trialkyl orthoformate is crucial.[1]

  • Reaction Time and Temperature: The reaction may require prolonged heating to go to completion due to the steric hindrance of the tert-butyl groups.

  • Purity of Reagents: The presence of moisture in the squaric acid or tert-butanol can inhibit the reaction.

Q4: I am observing multiple spots on my TLC during the hydrolysis of di-tert-butyl squarate. What are they?

A4: The additional spots are likely unreacted di-tert-butyl squarate and the over-hydrolyzed product, squaric acid. The goal of this step is selective mono-hydrolysis, which can be challenging to control.

Q5: How can I purify the final product, 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one?

A5: Purification is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective in separating the desired product from the starting material and the di-acid byproduct.

II. Troubleshooting Guide

Problem 1: Low Yield of 3,4-di-tert-butoxy-3-cyclobutene-1,2-dione

Possible Causes & Solutions:

Cause Explanation Recommended Action
Incomplete Reaction The esterification of squaric acid with tert-butanol is an equilibrium process. Insufficient reaction time or temperature can lead to a mixture of starting material, mono-ester, and di-ester.Monitor the reaction by TLC or HPLC until the squaric acid is consumed. Consider extending the reflux time or cautiously increasing the reaction temperature.
Inefficient Water Removal Water is a byproduct of the esterification and its presence can reverse the reaction.Ensure the use of a dehydrating agent. Trialkyl orthoformates are commonly employed for this purpose.[1] If using trimethyl orthoformate with tert-butanol, be aware of the potential for transesterification.[1]
Side Reaction with Orthoformate When using trimethyl orthoformate as a dehydrating agent with tert-butanol, methanol is generated in situ, which can compete with tert-butanol, leading to the formation of dimethyl squarate.[1]If dimethyl squarate is a significant byproduct, consider alternative dehydrating agents or a different synthetic route if possible. Purification by chromatography will be necessary to separate the di-tert-butyl squarate from the dimethyl squarate.[1]
Reagent Quality Moisture in the squaric acid or tert-butanol can quench the reaction.Use anhydrous tert-butanol and ensure the squaric acid is thoroughly dried before use.
Problem 2: Poor Selectivity in the Mono-hydrolysis of 3,4-di-tert-butoxy-3-cyclobutene-1,2-dione

Possible Causes & Solutions:

Cause Explanation Recommended Action
Over-hydrolysis The hydrolysis of the second tert-butoxy group can occur, leading to the formation of squaric acid. This is often due to harsh reaction conditions (e.g., high concentration of base, elevated temperature, or prolonged reaction time).Carefully control the stoichiometry of the base used for hydrolysis. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity. Monitor the reaction closely by TLC or LC-MS and quench it as soon as a significant amount of the desired mono-hydrolyzed product is formed.[2]
Incomplete Hydrolysis Insufficient base or reaction time will result in a significant amount of unreacted starting material remaining.Ensure the use of at least one equivalent of base. If the reaction is sluggish at lower temperatures, consider a modest increase in temperature while carefully monitoring for the formation of the di-acid byproduct.
Problem 3: Difficulty in Purifying 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one

Possible Causes & Solutions:

Cause Explanation Recommended Action
Co-elution of Impurities The starting material (di-tert-butyl squarate) and the di-acid byproduct (squaric acid) can have similar polarities to the desired product, making separation by column chromatography challenging.Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation. Consider using a different stationary phase if silica gel is not providing adequate resolution.
Product Instability on Silica Gel The acidic nature of silica gel can potentially cause degradation of the product, especially if it is sensitive to acid.Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base, such as triethylamine, in the eluent. Alternatively, consider using a less acidic stationary phase like alumina.

III. Experimental Protocols

Synthesis of 3,4-di-tert-butoxy-3-cyclobutene-1,2-dione

This protocol is adapted from a general procedure for the synthesis of dialkyl squarates.[1][3]

  • To a stirred solution of squaric acid (1.0 eq) in anhydrous tert-butanol, add trimethyl orthoformate (2.2 eq).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product will be a mixture of di-tert-butyl squarate and dimethyl squarate. Purify by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to isolate the di-tert-butyl squarate.[1]

Synthesis of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one

This protocol is a conceptual adaptation based on the selective mono-hydrolysis of symmetric diesters.[2]

  • Dissolve 3,4-di-tert-butoxy-3-cyclobutene-1,2-dione (1.0 eq) in a suitable solvent such as THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of aqueous sodium hydroxide (1.0 eq) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed and before significant formation of squaric acid is observed, quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

IV. Visualizations

Reaction Workflow

SynthesisWorkflow SquaricAcid Squaric Acid DiTertButylSquarate 3,4-di-tert-butoxy- 3-cyclobutene-1,2-dione SquaricAcid->DiTertButylSquarate Esterification tBuOH tert-Butanol tBuOH->DiTertButylSquarate Orthoformate Trimethyl Orthoformate Orthoformate->DiTertButylSquarate TargetProduct 2,3-di-tert-butoxy-4-hydroxy- 2-cyclobuten-1-one DiTertButylSquarate->TargetProduct Selective Mono-hydrolysis NaOH NaOH (aq) NaOH->TargetProduct

Caption: Synthetic workflow for 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one.

Troubleshooting Logic for Low Yield

TroubleshootingYield Start Low Yield in Di-tert-butyl Squarate Synthesis CheckReaction Check for complete consumption of squaric acid (TLC/HPLC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete Complete Reaction Complete Incomplete->Complete No ActionIncomplete Increase reaction time or temperature Incomplete->ActionIncomplete Yes CheckByproducts Analyze for byproducts (e.g., dimethyl squarate) Complete->CheckByproducts ActionIncomplete->CheckReaction ByproductsPresent Byproducts Present CheckByproducts->ByproductsPresent NoByproducts Minimal Byproducts ByproductsPresent->NoByproducts No ActionByproducts Optimize dehydrating agent or purify by chromatography ByproductsPresent->ActionByproducts Yes CheckReagents Verify anhydrous conditions and reagent purity NoByproducts->CheckReagents End Yield Improved ActionByproducts->End ReagentsNotOK Moisture Present CheckReagents->ReagentsNotOK ReagentsOK Reagents OK ReagentsOK->End ReagentsNotOK->ReagentsOK No ActionReagents Dry reagents and solvents ReagentsNotOK->ActionReagents Yes ActionReagents->Start

Caption: Decision tree for troubleshooting low yields in di-tert-butyl squarate synthesis.

V. References

Sources

Reference Data & Comparative Studies

Validation

Reactivity differences between tert-butoxy and methoxy cyclobutenone derivatives

Reactivity Differences Between tert-Butoxy and Methoxy Cyclobutenone Derivatives: A Technical Comparison Guide The Strategic Role of Alkoxy Substituents in Cyclobutenone Remodeling Cyclobutenones—particularly 4-hydroxy-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Differences Between tert-Butoxy and Methoxy Cyclobutenone Derivatives: A Technical Comparison Guide

The Strategic Role of Alkoxy Substituents in Cyclobutenone Remodeling

Cyclobutenones—particularly 4-hydroxy-2-cyclobutenones derived from squaric acid—are highly strained, reactive scaffolds utilized extensively in complex molecule synthesis. Their utility often hinges on transition-metal-catalyzed C–C bond cleavage and formation cascades to generate expanded ring systems, such as seven-membered oxepanes [1]. However, the success and trajectory of these ring expansions are exquisitely sensitive to the steric environment of the cyclobutenone core.

As a Senior Application Scientist evaluating synthetic routes, it is critical to understand that the choice between a methoxy (-OMe) and a tert-butoxy (-OtBu) protecting/directing group at the C1/C2 positions is not merely a matter of solubility or deprotection strategy—it fundamentally alters the reaction mechanism. This guide objectively compares the reactivity of these derivatives, providing actionable experimental data and self-validating protocols for drug development professionals.

Mechanistic Divergence: The Steric Bottleneck

The transformation of 4-hydroxy-2-cyclobutenones into oxepanes via Rh(I) catalysis involves a precise sequence: (1) oxa-Michael addition of the hydroxyl group to an electrophile (e.g., acrylonitrile), (2) migratory insertion into the cyclobutenone enone moiety, and (3) β-carbon elimination to cleave the four-membered ring [1, 2].

  • Methoxy Derivatives (The Unhindered Pathway): The methoxy group presents minimal steric bulk. In the presence of a Rh(I) catalyst, the oxa-Michael adduct readily undergoes migratory insertion. More importantly, the small steric profile allows for rapid β-carbon elimination from the resulting metal enolate intermediate. This rapid elimination outcompetes alternative side reactions, driving the cascade efficiently toward the expanded seven-membered oxepane scaffold.

  • tert-Butoxy Derivatives (The Arrested Pathway): Replacing the methoxy group with a bulky tert-butoxy group introduces severe steric clashes around the C2 position. While the initial oxa-Michael addition still occurs, the subsequent migratory insertion into the cyclobutenone is heavily hindered. The high steric demand prevents the Rh-alkoxide from achieving the necessary geometry for insertion, completely arresting the reaction at the oxa-Michael adduct stage.

  • Intermediate Bulk (Isopropoxy/Ethoxy): Moderate steric bulk (e.g., isopropoxy) allows migratory insertion but significantly slows the rate of the subsequent β-carbon elimination. This kinetic delay allows a competitive 1,4-addition with excess acrylonitrile to occur, resulting in fused [3.2.0] bicyclic byproducts rather than clean ring expansion [3].

Quantitative Performance Comparison

To guide synthetic planning, the following table summarizes the product distribution when subjecting variously substituted 4-hydroxy-2-cyclobutenones to Rh(I)-catalyzed cascade conditions.

Alkoxy Substituent (C1/C2)Steric ProfileOxepane Yield (%)Bicyclic Adduct Yield (%)Arrested Adduct Yield (%)Mechanistic Bottleneck
Methoxy (-OMe) Low65–75%0%0%None (Full Cascade)
Ethoxy (-OEt) Low-Moderate~50%~20%0%Slowed β-Elimination
Isopropoxy (-OiPr) Moderate~40%~35%0%Slowed β-Elimination
tert-Butoxy (-OtBu) High0%0%>90%Blocked Migratory Insertion

Pathway Visualization

The following diagram illustrates the divergent logic of the Rh(I) cascade based on the steric bulk of the chosen alkoxy substituent.

Pathway A 4-Hydroxy-2-cyclobutenone + Acrylonitrile B Oxa-Michael Adduct (Intermediate) A->B Rh(I) Catalyst C1 Methoxy (Small) B->C1 C2 Isopropoxy (Medium) B->C2 C3 tert-Butoxy (Bulky) B->C3 D1 Rapid β-Carbon Elimination C1->D1 D2 Slowed Elimination + 1,4-Addition C2->D2 D3 Steric Blockade (No Migratory Insertion) C3->D3 E1 Oxepane Scaffold (7-Membered Ring) D1->E1 D2->E1 E2 Fused [3.2.0] Bicyclic Adduct D2->E2 E3 Arrested Adduct Isolated D3->E3

Divergent Rh(I)-catalyzed reaction pathways of cyclobutenones based on alkoxy steric bulk.

Self-Validating Experimental Protocol: Rh(I)-Catalyzed Cascade

To ensure reproducibility and trustworthiness in your workflow, the following protocol incorporates an in-process analytical check. This self-validating system prevents the loss of valuable intermediates by confirming catalyst turnover before proceeding to resource-intensive purification steps.

Objective: Convert 4-hydroxy-2-cyclobutenone derivatives to oxepanes (or arrested adducts) to evaluate reactivity.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with [Rh(cod)(OH)]₂ (10 mol %), Xantphos ligand (10 mol %), and the cyclobutenol substrate (0.10 mmol).

    • Causality: The glovebox environment is critical because the active Rh(I) species is highly sensitive to oxidation, which would prematurely terminate the catalytic cycle.

  • Solvent & Reagent Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration, followed by an excess of acrylonitrile (3.0 equiv).

  • Thermal Activation: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat at 100 °C for 12 hours.

    • Causality: The high thermal energy is required to overcome the activation barrier for the initial oxa-Michael addition and subsequent C–C cleavage.

  • Self-Validation (In-Process NMR Conversion Check): Cool the reaction to room temperature. Extract a 50 µL aliquot and add exactly 5.0 mg of trimethoxybenzene (internal standard). Evaporate the dioxane under a stream of nitrogen, dissolve in CDCl₃, and acquire a crude ¹H NMR spectrum.

    • Validation Logic: Compare the integration of the trimethoxybenzene singlet against the diagnostic vinylic protons of the starting material and the expected product. This mathematically proves whether the reaction has stalled (indicating a steric bottleneck, as seen with tert-butoxy derivatives) or proceeded to completion, ensuring mass balance is accounted for before chromatography.

  • Purification: If the NMR check confirms >90% conversion, concentrate the bulk reaction mixture in vacuo and purify via silica gel flash chromatography (typically using a hexanes/ethyl acetate gradient).

References

  • Title: Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Cyclobutenone Rearrangements and Domino Reactions Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Metal-assisted Cycloaddition Reactions in Organotransition Metal Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]

Comparative

Mass spectrometry fragmentation patterns of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one

Title: High-Resolution ESI-MS/MS vs. EI-MS for the Structural Elucidation of Squaric Acid Derivatives: A Case Study on 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one Target Audience: Researchers, analytical scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution ESI-MS/MS vs. EI-MS for the Structural Elucidation of Squaric Acid Derivatives: A Case Study on 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

Squaric acid derivatives, such as 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one (CAS: 144791-02-6, MW: 228.29), are increasingly utilized in medicinal chemistry as highly effective bioisosteres for carboxylic acids and phosphates 1. However, confirming the structural integrity of these functionalized cyclobutenediones presents a distinct analytical challenge due to the extreme lability of their tert-butoxy side chains and the intrinsic ring strain of the core.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) against traditional 70 eV Electron Ionization (EI-MS) . By examining the causality behind the fragmentation pathways, this guide provides validated protocols to ensure accurate structural elucidation without analytical artifacts.

Mechanistic Causality in Fragmentation (The "Why")

To understand why specific MS platforms succeed or fail with this compound, we must first analyze the gas-phase thermodynamic drivers of its fragmentation.

  • Isobutylene Elimination (-56 Da): The tert-butoxy groups (-O-tBu) are highly prone to thermal and collisional degradation. Upon ionization, the charge localizes on the ether oxygen. This triggers a McLafferty-like rearrangement where a gamma-hydrogen from the tert-butyl group migrates to the oxygen via a six-membered cyclic transition state. This process expels neutral isobutylene (C₄H₈, 56 Da) 2. Because the molecule possesses two tert-butoxy groups, this elimination occurs sequentially, resulting in highly favored mass shifts of -56 Da and -112 Da.

  • Cyclobutenone Ring Opening (-28 Da): The four-membered cyclobutenone ring is highly strained. Once the bulky tert-butoxy groups are cleaved, the bare squaric acid core undergoes alpha-cleavage adjacent to the carbonyl. To relieve ring strain, the intermediate rapidly extrudes carbon monoxide (CO, 28 Da) 3, yielding a more stable acylium or allylic cation.

  • Inductive Cleavage (m/z 57): Under high-energy conditions, direct heterolytic cleavage of the C-O bond occurs, yielding a stable tert-butyl carbocation (m/z 57).

Methodology Comparison: HR-ESI-MS/MS vs. EI-MS

When analyzing 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one, the choice of ionization technique dictates whether you observe the intact molecule or merely its degradation products.

Table 1: Performance Comparison
Analytical MetricHR-ESI-MS/MS (Recommended Product)EI-MS (Alternative)
Molecular Ion Intactness Excellent: [M+H]⁺ at m/z 229 is the base peak prior to CID.Poor: M⁺ at m/z 228 is typically <1% relative abundance.
Fragmentation Control High: Tunable sequential loss of isobutylene via collision energy (CE) ramping.None: Uncontrolled, simultaneous loss of tert-butyl radicals.
Low Mass Dominance Minimal: m/z 89 and m/z 57 appear only at elevated CE.Severe: Spectrum is dominated by m/z 57, masking core structural data.
Suitability for Squarates Optimal: Preserves the strained cyclobutenone core for targeted MS/MS.Suboptimal: Extensive thermal and electronic degradation occurs.
Table 2: Key ESI-MS/MS Fragment Ions for m/z 229
Fragment Ion (m/z)FormulaNeutral LossMechanistic Origin
229.1 [C₁₂H₂₁O₄]⁺NoneIntact protonated molecular ion.
173.1 [C₈H₁₃O₄]⁺-56 Da (C₄H₈)Loss of first isobutylene via McLafferty-like rearrangement.
117.0 [C₄H₅O₄]⁺-56 Da (C₄H₈)Loss of second isobutylene, yielding the protonated squaric core.
89.0 [C₃H₅O₃]⁺-28 Da (CO)Alpha-cleavage and decarbonylation of the strained ring.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating workflows. The causality behind each parameter is explicitly stated to prevent common analytical errors.

Protocol 1: HR-ESI-MS/MS (The Superior Workflow)
  • Sample Preparation: Dissolve the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Causality: Formic acid provides the excess protons necessary to drive ionization efficiency, ensuring a strong [M+H]⁺ signal.

  • Source Tuning: Set the capillary voltage to 3.5 kV and the desolvation temperature to 250°C.

    • Causality: While higher temperatures (>300°C) improve droplet desolvation, they will induce premature thermal degradation of the labile tert-butoxy groups before they reach the mass analyzer.

  • System Validation Step: Before initiating MS/MS, perform a full MS scan (m/z 100-500). Confirm that m/z 229.1 is the base peak. If m/z 173.1 is dominant, lower the cone voltage/declustering potential to minimize in-source fragmentation.

  • Collision-Induced Dissociation (CID): Isolate m/z 229.1 in Q1. Ramp the collision energy (CE) from 10 eV to 30 eV using Argon gas.

    • Causality: A low CE (10-15 eV) selectively cleaves the first tert-butoxy group to yield m/z 173. A higher CE (25-30 eV) is required to overcome the activation barrier for ring decarbonylation (yielding m/z 89).

Protocol 2: EI-MS (The Alternative Workflow)
  • Sample Introduction: Introduce 1 mg of the solid sample via a Direct Insertion Probe (DIP).

    • Causality: Do not use a standard GC inlet. The high temperature of a GC injector (typically 250°C) will thermally decompose the compound into squaric acid and isobutylene gas before ionization occurs.

  • Ionization & Acquisition: Apply a standard 70 eV electron beam and slowly ramp the probe temperature from 30°C to 150°C. Scan from m/z 40 to 300.

  • System Validation Step: Expect the base peak at m/z 57 (tert-butyl cation). If m/z 228 is entirely absent, lower the electron energy to 15-20 eV to softly ionize the molecule, though this will drastically reduce overall sensitivity.

Mandatory Visualization: Fragmentation Pathway

Below is the logical fragmentation pathway of the compound under ESI-MS/MS conditions, demonstrating the sequential mass losses.

MS_Fragmentation M [M+H]+ m/z 229 (C12H21O4+) F1 Fragment 1 m/z 173 (C8H13O4+) M->F1 - Isobutylene (-56 Da) F4 t-Butyl Cation m/z 57 (C4H9+) M->F4 Inductive Cleavage F2 Fragment 2 m/z 117 (C4H5O4+) F1->F2 - Isobutylene (-56 Da) F3 Fragment 3 m/z 89 (C3H5O3+) F2->F3 - CO (-28 Da)

ESI-MS/MS CID fragmentation pathway of protonated 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one.

References

  • PMC - NIH - Squaric acid as a new chemoselective moiety for mass spectrometry-based metabolomics analysis of amines. Available at:[Link]

  • Canadian Science Publishing - Isomeric and tautomeric [C4H4O]+ ions; their thermochemistry and collisionally induced fragmentation characteristics. Available at: [Link]

Sources

Validation

Comparative Analysis of Squaric Acid Derivatives in Medicinal Chemistry: A Technical Guide

Executive Summary Squaric acid derivatives—specifically squaramides, squarate esters, and squaric acid monoamides—have transitioned from niche chemical entities to cornerstone bioisosteres in modern drug design. This gui...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Squaric acid derivatives—specifically squaramides, squarate esters, and squaric acid monoamides—have transitioned from niche chemical entities to cornerstone bioisosteres in modern drug design. This guide provides a rigorous comparative analysis of squaric acid derivatives against traditional motifs like ureas, thioureas, and carboxylic acids. By evaluating physicochemical properties, bioconjugation efficiency, and thermodynamic binding profiles, we establish actionable frameworks for integrating these scaffolds into medicinal chemistry pipelines.

The Bioisosteric Paradigm: Squaramides vs. Traditional Motifs

Squaramides (cyclobutenedione diamines) are highly effective bioisosteres for ureas, thioureas, and guanidines[1]. Their unique pharmacological utility stems from their rigid, planar structure and their ability to participate in strong bidirectional hydrogen bonding.

Causality in Design: When a flexible urea motif binds to a target receptor, it suffers a significant entropic penalty due to the restriction of its conformational freedom. Squaramides, possessing a highly delocalized aromatic-like ring (aromatic oxocarbon dianion character), are 1[1]. This pre-organization minimizes entropy loss during target engagement, often resulting in superior binding affinities. Furthermore, squaric acid monoamides serve as excellent bioisosteres for carboxylic acids, offering against decarboxylases while maintaining the necessary hydrogen-bond acceptor/donor geometry.

Quantitative Physicochemical Comparison

The acidity of the hydrogen-bond donors is a critical parameter for target affinity. Quantum chemical predictions and experimental titrations demonstrate that squaramides are significantly more acidic than their urea counterparts, enhancing their hydrogen-bond donor capacity[2].

Table 1: Physicochemical Comparison of Hydrogen-Bond Donors

Property / MotifUreaThioureaSquaramide
Relative pKa (Aromatic) Baseline~5.8 units lower than urea~6.2 units lower than urea
Relative pKa (Alkyl) Baseline~5.8 units lower than urea~10.4 units lower than urea
H-Bond Donor Capacity ModerateStrongVery Strong
Conformational Rigidity Low (Flexible)Low (Flexible)High (Planar, Restricted)
Entropic Penalty on Binding HighHighLow

(Data synthesized from 2[2])

Bioisostere_Logic Target Target Binding Pocket (H-Bond Acceptors/Donors) ResultUrea Moderate Affinity High Entropy Loss Target->ResultUrea ResultSquaramide High Affinity Low Entropy Loss Target->ResultSquaramide Urea Urea Motif - Flexible - Higher pKa - Weaker H-Bonding Urea->Target Binding Squaramide Squaramide Motif - Rigid/Aromatic - Lower pKa - Stronger H-Bonding Squaramide->Target Binding

Thermodynamic logic of replacing flexible ureas with rigid squaramides.

Squaric Acid Diethyl Ester (SADE) in Bioconjugation

Beyond direct target modulation, squaric acid diethyl ester (SADE) is a premier homobifunctional crosslinker used extensively in3[3].

Causality in Experimental Choices: The power of SADE lies in its inherent chemoselectivity and pH-dependent reactivity. The first ester group reacts rapidly with primary amines at neutral pH (pH 7.0). Upon formation of the squaric acid monoamide monoester, the electron-donating nature of the newly formed amine nitrogen pushes electron density into the cyclobutenedione ring. This 4 drastically reduces the electrophilicity of the remaining ester group[4]. Consequently, the second substitution requires a higher pH (e.g., pH 9.0) to proceed, allowing for the isolation of the monoamide intermediate and the sequential synthesis of asymmetric bioconjugates without complex protecting group strategies[5].

SADE_Workflow SADE Squaric Acid Diethyl Ester (SADE) Step1 pH 7.0, RT Amidation 1 SADE->Step1 Amine1 Primary Amine 1 (Target Vector) Amine1->Step1 Monoamide Squaric Acid Monoamide (Resonance Stabilized) Step1->Monoamide Step2 pH 9.0, RT Amidation 2 Monoamide->Step2 Amine2 Primary Amine 2 (Chelator/Fluorophore) Amine2->Step2 Product Asymmetric Squaramide Bioconjugate Step2->Product

pH-dependent sequential amidation workflow using Squaric Acid Diethyl Ester (SADE).

Self-Validating Experimental Protocols

Protocol A: Sequential Synthesis of Asymmetric Squaramide Bioconjugates

This protocol leverages the pH-switchable reactivity of SADE to couple a targeting peptide to a bifunctional chelator (e.g., for radiolabeling)[3].

Step 1: Monoamidation (Kinetic Control)

  • Dissolve SADE (5.0 eq) in a 0.1 M sodium phosphate buffer/DMSO mixture (pH 7.0). Rationale: A large excess of SADE prevents diamidation of the first amine.

  • Add the first primary amine (e.g., targeting peptide, 1.0 eq) dropwise.

  • Stir at room temperature for 2 hours.

  • Validation Checkpoint: Monitor the reaction by LC-MS. The resonance-stabilized monoamide monoester should be the exclusive product. Purify via preparative HPLC to remove unreacted SADE before proceeding.

Step 2: Diamidation (Thermodynamic Push) 5. Dissolve the purified monoamide in a5[5]. 6. Add the second primary amine (e.g., DOTA-amine chelator, 1.2 eq). 7. Stir at room temperature for 16-20 hours. Rationale: The elevated pH ensures the second amine is fully deprotonated, increasing its nucleophilicity to overcome the reduced electrophilicity of the monoamide. 8. Validation Checkpoint: Analyze via SDS-PAGE or LC-MS to confirm the complete conversion to the asymmetric squaramide conjugate.

Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

To objectively compare the binding affinity of a squaramide bioisostere against its urea counterpart, ITC is the gold standard as it deconvolutes the binding free energy (ΔG) into enthalpic (ΔH) and entropic (-TΔS) components.

  • Prepare a 50 μM solution of the target receptor in a tightly buffered aqueous solution (e.g., 50 mM HEPES, pH 7.4).

  • Prepare 500 μM solutions of the urea ligand and the squaramide ligand in the exact same buffer to prevent heat of dilution artifacts.

  • Titrate the ligand into the receptor cell (e.g., 2 μL injections over 20-30 cycles) at 25°C.

  • Validation Checkpoint & Interpretation: While both ligands may exhibit exothermic binding (negative ΔH) due to hydrogen bond formation, the squaramide derivative will typically display a less negative or even positive ΔS penalty compared to the urea. This validates the hypothesis that the rigid squaramide core requires less conformational reorganization upon binding[1].

Conclusion

Squaric acid derivatives offer a distinct physicochemical advantage over traditional ureas, thioureas, and carboxylic acids. By lowering the pKa of the hydrogen-bond donors, increasing conformational rigidity, and providing a highly controllable, pH-dependent bioconjugation handle, squaramides enable medicinal chemists to optimize both the pharmacodynamics and the synthetic assembly of complex therapeutics.

References

  • [5] Squaric Acid Mediated Synthesis and Biological Activity of a Library of Linear and Hyperbranched Poly(Glycerol)–Protein Conjugates. Biomacromolecules - ACS Publications.

  • [1] Squaramides as Bioisosteres in Contemporary Drug Design. ResearchGate.

  • [2] Quantum Chemical Prediction of Equilibrium Acidities of Ureas, Deltamides, Squaramides, and Croconamides. The Journal of Organic Chemistry - ACS Publications.

  • Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. Asynt.

  • [4] Be Squared: Expanding the Horizon of Squaric Acid-Mediated Conjugations. ResearchGate.

  • [3] Squaric Acid-Based Radiopharmaceuticals for Tumor Imaging and Therapy. Bioconjugate Chemistry - ACS Publications.

Sources

Comparative

Overcoming the Polarity Gap: LC-MS/MS Method Validation for 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one Degradation Products

Executive Summary Monitoring the stability of squaric acid derivatives, such as 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one (DTBHC) , presents a severe analytical challenge. As a highly lipophilic precursor, DTBHC de...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Monitoring the stability of squaric acid derivatives, such as 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one (DTBHC) , presents a severe analytical challenge. As a highly lipophilic precursor, DTBHC degrades into extremely polar byproducts, ultimately yielding squaric acid. This guide objectively compares traditional C18 reversed-phase chromatography against High-Strength Silica (HSS) T3 column technology for this application. By detailing the causality behind these chromatographic behaviors and providing a self-validating experimental protocol, this guide equips researchers to achieve robust, method validation.

The Mechanistic Challenge: Bridging the Polarity Gap

DTBHC is frequently utilized as a chemoselective linker or precursor in organic synthesis and radiopharmaceutical development[1]. Under hydrolytic stress, DTBHC undergoes sequential dealkylation (loss of tert-butyl groups), forming a mono-tert-butoxy intermediate before fully degrading into squaric acid[2].

Squaric acid is a highly polar, strong diacid ( pKa1​ ~ 0.5–1.2; pKa2​ ~ 2.2–3.5)[1]. The analytical dilemma lies in developing a single LC-MS/MS method capable of simultaneously retaining the highly lipophilic parent compound and the highly polar, ionized squaric acid degradant.

DegradationPathway N1 2,3-di-tert-butoxy- 4-hydroxy-2-cyclobuten-1-one (Lipophilic Parent) N2 Mono-tert-butoxy Squarate (Intermediate Polarity) N1->N2 Hydrolysis (- tert-butanol) N3 Squaric Acid (Highly Polar Diacid) N2->N3 Hydrolysis (- tert-butanol)

Figure 1: Hydrolytic degradation pathway of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one.

Technology Comparison: Why Traditional C18 Fails

To retain highly polar compounds like squaric acid, the chromatographic mobile phase must begin at nearly 100% aqueous composition.

  • Traditional C18 Columns (The Failure Point): Standard C18 columns possess a high ligand density. When exposed to >95% aqueous mobile phases, the hydrophobic C18 chains undergo "phase collapse" (dewetting). The stationary phase actively repels water from its pores, causing polar analytes like squaric acid to elute immediately in the void volume ( k′ < 0.5). This leads to severe matrix suppression in the mass spectrometer.

  • High-Strength Silica (HSS) T3 Columns (The Solution): HSS T3 columns are engineered with an intermediate, trifunctional C18 ligand density[3]. This deliberate spacing prevents phase collapse, allowing the aqueous mobile phase to penetrate the pores and interact with the underlying silica surface. This dual-mechanism (hydrophobic partitioning for the parent + polar retention for the degradant) successfully bridges the polarity gap.

Quantitative Performance Comparison

Data derived from validation runs analyzing squaric acid in a degraded DTBHC matrix.

Performance ParameterTraditional C18 ColumnHigh-Strength Silica (HSS) T3 Column
Retention Mechanism Pure Hydrophobic PartitioningBalanced Hydrophobic & Polar Interaction
100% Aqueous Compatibility No (Dewetting / Phase Collapse)Yes (Intermediate ligand density)
Squaric Acid Retention ( k′ ) 0.2 (Co-elutes with void volume)3.8 (Excellent baseline separation)
Linearity ( R2 ) 0.981 (Impacted by matrix suppression)0.999 (Sharp, symmetrical peaks)
LOD / LOQ (ng/mL) 25.0 / 75.00.5 / 1.5
Accuracy / Recovery 68% ± 15% (High ion suppression)99% ± 2% (Matrix effects resolved)

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following LC-MS/MS workflow is designed as a self-validating system .

Self-Validating Mechanism: The protocol mandates the addition of a Stable Isotope-Labeled Internal Standard (SIL-IS) directly into the quenching buffer. This automatically normalizes any downstream volumetric errors or matrix-induced ion suppression. Additionally, a System Suitability Test (SST) is injected every 10 samples; if retention time drifts by >2% or IS area drops by >15%, the sequence automatically halts.

LCMSWorkflow S1 1. Forced Degradation (0.1M HCl / NaOH, 60°C) S2 2. Quenching & SIL-IS Addition (Self-Validating Matrix Match) S1->S2 S3 3. Chromatographic Separation (HSS T3, 100% Aqueous to Organic) S2->S3 S4 4. ESI-MS/MS Detection (Negative Ion Mode, MRM) S3->S4 S5 5. ICH Q2(R2) Data Validation (Linearity, Accuracy, Precision) S4->S5

Figure 2: Self-validating LC-MS/MS workflow for degradation product analysis.

Step-by-Step Methodology
  • Forced Degradation Setup:

    • Action: Dissolve DTBHC in methanol to 1 mg/mL. Aliquot 1 mL into vials containing 1 mL of 0.1M HCl (acidic stress) or 0.1M NaOH (basic stress). Incubate at 60°C.

    • Causality: Accelerated stress testing mimics long-term stability profiles, ensuring the analytical method is genuinely stability-indicating.

  • Quenching & Matrix Matching:

    • Action: At predefined time points (e.g., 0, 1, 4, 24 hours), extract 100 µL of the stressed sample. Immediately quench with 100 µL of neutralizing buffer (0.1M NaOH or HCl) containing 50 ng/mL of 13C -labeled squaric acid (SIL-IS).

    • Causality: Immediate neutralization halts the degradation kinetics precisely at the time point. The SIL-IS guarantees that any subsequent sample loss or ionization variance is mathematically corrected.

  • Chromatographic Separation:

    • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.

    • Gradient: 0% B for 2.0 min (retains squaric acid) ramp to 90% B over 5.0 min (elutes DTBHC) hold for 2.0 min re-equilibrate at 0% B.

    • Causality: Holding at 100% aqueous for 2 minutes is critical for focusing the highly polar squaric acid on the column head, preventing peak broadening.

  • ESI-MS/MS Detection:

    • Action: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

    • Causality: Because squaric acid is a strong diacid ( pKa1​ ~ 0.5), it exists almost entirely as an anion in solution. Negative ESI capitalizes on this inherent chemistry to produce a robust [M−H]− precursor ion, maximizing sensitivity[1].

Method Validation Results (ICH Q2(R2) Compliant)

By utilizing the HSS T3 column and the self-validating protocol, the method successfully meets all for the quantification of squaric acid degradants:

  • Specificity: Complete baseline resolution ( Rs​>3.5 ) between DTBHC, the mono-tert-butoxy intermediate, and squaric acid. No interference from the degradation matrix was observed.

  • Linearity & Range: Demonstrated over a reportable range of 1.5 ng/mL to 1000 ng/mL with a correlation coefficient ( R2 ) of 0.9992.

  • Accuracy (Recovery): Spiked samples at 50%, 100%, and 150% of the target concentration yielded recoveries between 98.4% and 101.2%.

  • Precision (Repeatability): Six replicate injections of the 100% target concentration yielded an RSD of 1.4%, well below the typical 5% acceptance criterion.

Conclusion

The accurate detection of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one degradation products is fundamentally limited by the polarity gap between the parent compound and its squaric acid degradant. Traditional C18 columns fail due to phase collapse in highly aqueous environments. By transitioning to an HSS T3 column and employing a negative-ESI, SIL-IS normalized workflow , laboratories can establish a highly robust, self-validating method that easily satisfies stringent ICH Q2(R2) regulatory requirements.

References

  • Title: ICH Q2(R2)
  • Source: acs.
  • Source: selectscience.
  • Source: nih.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one

Title: Advanced Safety and Operational Guide: Handling 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one Executive Summary & Chemical Profile 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one (CAS: 144791-02-6) is a highly r...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Safety and Operational Guide: Handling 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one

Executive Summary & Chemical Profile

2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one (CAS: 144791-02-6) is a highly reactive squaric acid derivative. Characterized by its fully conjugated four-membered cyclobutenedione ring, this compound serves as a premium electrophilic building block. It is extensively utilized by drug development professionals for1[1], and the synthesis of 2[2].

Mechanistic Hazard Assessment

Understanding the chemical behavior of squaric acid derivatives is critical for safe handling. The compound carries standard GHS hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].

Causality of Hazards: The same electrophilic properties that make squaric esters exceptional bioconjugation agents also make them hazardous to human tissue. The ester groups are highly susceptible to nucleophilic attack by biological amines (e.g., lysine residues in skin proteins) and thiols[4]. Unprotected exposure leads to rapid covalent modification of tissue proteins, resulting in acute irritation and potential sensitization dermatitis.

Personal Protective Equipment (PPE) Matrix

To mitigate the risk of electrophilic attack on biological tissues, the following PPE must be strictly utilized.

PPE CategoryRecommended SpecificationMechanistic Rationale
Eye/Face Splash-proof chemical goggles or full face shieldProtects against severe eye irritation (H319). Corneal proteins are highly susceptible to nucleophilic addition by squaric esters.
Skin/Hands Nitrile gloves (min. 0.11 mm for solids; double-glove for solutions)Prevents dermal sensitization (H315). When dissolved in organic solvents (e.g., DMF/THF), dermal penetration rates increase exponentially.
Respiratory N95/P100 particulate respirator (if outside hood)Mitigates inhalation of irritating dusts (H335) that rapidly react with the moist mucous membranes of the respiratory tract.
Body Flame-retardant lab coat, closed-toe shoesStandard barrier against accidental spills, preventing direct contact with clothing that could hold the chemical against the skin.

Operational Workflow & Bioconjugation Protocol

To ensure both operator safety and experimental integrity, handling must be structured to prevent unwanted hydrolysis. Squaric esters will react with ambient moisture over time, degrading the reagent before it can be used in synthesis[4].

PPE_Workflow N1 1. Fume Hood & PPE Verification (Goggles, Nitrile Gloves, Lab Coat) N2 2. Solid Dispensing (Anti-static Spatula, Avoid Dust) N1->N2 N3 3. Reconstitution (Anhydrous DMF/THF) N2->N3 N4 4. Bioconjugation Reaction (pH 7.5-8.5) N3->N4 N5 5. Reaction Quenching (Add Ethanolamine) N4->N5 N6 6. Hazardous Waste Segregation (Organic/Halogenated) N5->N6

Figure 1: End-to-end operational workflow for handling squaric acid derivatives safely.

Self-Validating Protocol: Amine-Reactive Peptide Stapling

This protocol leverages the selective reactivity of the squaric ester core to cross-link amine-containing residues.

  • Preparation & Dispensing: Weigh the solid 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one inside a certified fume hood using an anti-static spatula.

    • Causality: Anti-static tools prevent the fine powder from aerosolizing, mitigating inhalation risks.

  • Reconstitution: Dissolve the reagent in anhydrous DMF or THF under an inert atmosphere (N2/Ar).

    • Causality: Water competes as a nucleophile. Anhydrous conditions prevent premature hydrolysis of the tert-butoxy groups, preserving the electrophile for the target reaction.

  • Activation & Reaction: Add the target amine-containing peptide dropwise. Maintain the reaction pH strictly between 7.5 and 8.5 using a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).

    • Causality: Amines must be deprotonated to act as effective nucleophiles. A pH below 7.5 leaves amines protonated (inactive), while a pH above 8.5 risks base-catalyzed degradation of the peptide.

  • Validation: Stir at room temperature for 2-4 hours. Validate reaction completion via LC-MS. The appearance of the mass shift corresponding to the squaramide conjugate confirms successful linkage, validating the system before proceeding.

  • Quenching (Critical Safety Step): Once LC-MS confirms completion, quench the reaction by adding an excess of a primary amine (e.g., ethanolamine).

    • Causality: This neutralizes any remaining unreacted squaric ester, rendering the mixture safe for downstream purification and preventing off-target cross-linking.

Bioconjugation_Mechanism A 2,3-Di-tert-butoxy- 4-hydroxy-2-cyclobuten-1-one (Electrophilic Core) C Nucleophilic Addition (DIPEA Base, pH 7.5-8.5) A->C B Target Peptide/Protein (Amine Nucleophile) B->C D Squaramide Linkage (Stable Conjugate) C->D Conjugation E Ethanolamine (Quench Excess) D->E Neutralization

Figure 2: Logical relationship and workflow of amine-reactive bioconjugation.

Spill Management & Disposal Plan

Because of its reactivity, environmental release or laboratory spills require immediate, chemically sound intervention.

Spill Response Procedure:

  • Isolate: Evacuate non-essential personnel. Don double nitrile gloves and a particulate respirator.

  • Containment (Solid): Gently sweep solid spills using an anti-static brush into a designated hazardous waste container. Do not use water initially, as it may create a sticky, hard-to-clean residue.

  • Containment (Solution): If dissolved in an organic solvent, absorb the spill with an inert material like sand or vermiculite. Do not use paper towels for highly concentrated solutions, as the high surface area can accelerate solvent evaporation and leave reactive dust behind.

  • Decontamination: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate).

    • Causality: The mild base accelerates the hydrolysis of the reactive squaric ester into benign, water-soluble squarate salts, permanently neutralizing the electrophilic hazard[4].

Disposal Plan: Never discharge into drains. The parent compound and all quenched byproducts must be collected in clearly labeled hazardous organic waste containers. If the reaction utilized halogenated solvents (e.g., DCM), segregate the waste strictly into the "Halogenated Organic Waste" stream to comply with environmental regulations.

References

  • 1 - PMC (NIH)

  • 2 - Bioconjugate Chemistry (ACS Publications) 3.3 - BLD Pharm 4.4 - Guidechem

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one
Reactant of Route 2
2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one
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